6-Bromo-4-iodonicotinaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3BrINO |
|---|---|
Molecular Weight |
311.90 g/mol |
IUPAC Name |
6-bromo-4-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3BrINO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H |
InChI Key |
CXBDGTKAOOLNPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)C=O)I |
Origin of Product |
United States |
Foundational & Exploratory
6-Bromo-4-iodonicotinaldehyde chemical structure and properties
This technical guide details the structural characteristics, synthesis pathways, and reactivity profile of 6-Bromo-4-iodonicotinaldehyde , a highly specialized pyridine scaffold used in the design of complex heterocycles for drug discovery.
Part 1: Executive Summary & Structural Logic
6-Bromo-4-iodonicotinaldehyde (CAS: 1289001-28-0) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity triad . Unlike simple pyridines, this molecule possesses three distinct electrophilic handles—an aldehyde at C3, an iodine at C4, and a bromine at C6—each activatable under specific, non-overlapping conditions.
For the drug development professional, this molecule solves the "regioselectivity problem" in fragment-based drug design (FBDD). It allows for the sequential installation of three different pharmacophores without the need for protecting group manipulations.
Chemical Identity
| Property | Data |
| IUPAC Name | 6-Bromo-4-iodopyridine-3-carbaldehyde |
| CAS Number | 1289001-28-0 |
| Molecular Formula | C₆H₃BrINO |
| Molecular Weight | 311.90 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Key Pharmacophore | Trisubstituted Pyridine Core |
Part 2: Reactivity Profile & Chemoselectivity
The utility of this scaffold is defined by the bond dissociation energy (BDE) hierarchy of its substituents. The C–I bond is significantly weaker than the C–Br bond, creating a kinetic window for selective functionalization.
The Reactivity Hierarchy (Graphviz Visualization)
The following diagram illustrates the sequential functionalization logic. The C4-Iodine is the "First Responder," susceptible to mild Pd-catalyzed couplings. The C6-Bromine requires higher energy or specialized ligands, while the C3-Aldehyde serves as a condensation anchor.
Caption: Chemoselective hierarchy allowing sequential modification of the pyridine core.
Mechanistic Insight[2]
-
C4-Iodine (The Entry Point): Positioned para to the pyridine nitrogen, the C4-iodide is highly activated for oxidative addition by Pd(0). The bond weakness of C–I (approx. 57 kcal/mol) vs C–Br (approx. 69 kcal/mol) ensures >95% selectivity for C4 substitution at ambient or mild temperatures [1].
-
C6-Bromine (The Secondary Target): Once the C4 position is substituted, the C6-bromide remains intact. It requires "forcing" conditions (higher temperature, bulky phosphine ligands like XPhos or RuPhos) to undergo cross-coupling [2].
-
C3-Aldehyde (The Cyclization Handle): The aldehyde is crucial for closing rings. For example, reacting with a hydrazine or amidine can fuse a second ring onto the pyridine, forming naphthyridines or pyrido-pyrimidines [3].
Part 3: Synthesis & Manufacturing
Direct synthesis of mixed halo-pyridines is challenging due to "halogen dance" phenomena during metallation. The most robust route avoids direct lithiation of the di-halo species and instead utilizes a functional group interconversion (FGI) strategy starting from the amino-pyridine.
Recommended Synthetic Route
Precursor: 4-Amino-6-bromonicotinic acid (or ester).
-
Step 1: Sandmeyer Iodination
-
Reagents: NaNO₂, KI, H₂SO₄ (or HI).
-
Mechanism: Diazotization of the C4-amine followed by radical-nucleophilic substitution with iodide.
-
Outcome: 6-Bromo-4-iodonicotinic acid.[1]
-
-
Step 2: Reduction to Alcohol
-
Reagents: Borane-THF (BH₃·THF) or Isobutyl chloroformate/NaBH₄.
-
Note: Chemoselective reduction is required to avoid dehalogenation. Borane is preferred over LiAlH₄ which might reduce the C–I bond.
-
-
Step 3: Oxidation to Aldehyde
-
Reagents: MnO₂ (mild) or Dess-Martin Periodinane.
-
Outcome: 6-Bromo-4-iodonicotinaldehyde.
-
Caption: Step-wise construction preserving the halogen substitution pattern.
Part 4: Experimental Protocols
The following protocols are designed for researchers validating the scaffold's utility.
Protocol A: Regioselective Suzuki Coupling (C4-Arylation)
Objective: Selectively install an aryl group at C4 without disturbing the C6-Br or C3-CHO.
Materials:
-
6-Bromo-4-iodonicotinaldehyde (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) — Note: Tetrakis is mild enough to prevent C6 activation.
-
Base: Na₂CO₃ (2.0 eq, 2M aqueous)
-
Solvent: DME/Water (3:1)
Procedure:
-
Degassing: Charge a reaction vial with the nicotinaldehyde, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed DME and aqueous Na₂CO₃ via syringe.
-
Reaction: Stir at 40–50°C for 4–6 hours. Critical: Do not exceed 60°C to ensure the C6-Br remains intact.
-
Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (lower Rf) should disappear; the mono-coupled product will appear.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography.
Protocol B: Heterocycle Fusion (Synthesis of 1,6-Naphthyridine)
Objective: Utilize the C3-CHO and C4-I (after amination) to close a second ring.
Concept:
-
Amination: Displace C4-I with a primary amine (R-NH₂) -> forms secondary amine.
-
Condensation: The amine condenses with the adjacent C3-aldehyde (often requiring a co-reactant like acetone/base or another condensation partner) to cyclize. Alternatively: React the aldehyde with a hydrazine, then perform intramolecular cyclization at the C4-I position using Cu-catalysis.
Part 5: Handling & Safety Data
This compound is a potent electrophile and halogenated aromatic.
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Sensitizer: Halopyridines can be skin sensitizers.
-
-
Storage:
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Light Sensitive: The C–I bond is photolabile. Protect from ambient light to prevent iodine homolysis and scaffold degradation.
-
-
Stability: The aldehyde is prone to oxidation (to carboxylic acid) if exposed to air for prolonged periods.
References
-
BenchChem. (2025).[2] Navigating Synthetic Strategies: A Comparative Guide to Alternatives for 4-Bromo-2-chloro-6-iodopyridin-3-ol.
-
Selleck Chemicals. (2024). Esaxerenone and Pyridine Intermediates.
-
ChemScene. (2024). Product Monograph: 6-Bromo-4-iodonicotinaldehyde (CAS 1289001-28-0).
-
Organic Syntheses. (1921). Preparation of Halogenated Pyridines and Quinolines.
Sources
6-Bromo-4-iodonicotinaldehyde: A Strategic Scaffold for Divergent Heterocyclic Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, 6-Bromo-4-iodonicotinaldehyde (CAS: 1289001-28-0) represents a "privileged scaffold." Its structural uniqueness lies in the precise arrangement of three distinct reactive handles on a pyridine core: an aldehyde at C3, an iodine at C4, and a bromine at C6.
This tri-functional arrangement grants the medicinal chemist access to orthogonal reactivity . The significant difference in bond dissociation energies between the C–I and C–Br bonds allows for highly chemoselective cross-coupling reactions without the need for protecting groups. Furthermore, the adjacency of the C3-formyl and C4-iodo groups provides a direct template for annulation reactions, facilitating the rapid construction of bicyclic heteroaromatics such as 1,6-naphthyridines and azaindoles—motifs ubiquitous in kinase inhibitors and GPCR modulators.
This guide details the synthesis, handling, and strategic application of this building block, emphasizing robust, self-validating protocols.
Structural Analysis & Reactivity Profile
To utilize this building block effectively, one must understand the electronic and steric environment of the pyridine ring.
The Halogen Hierarchy
The utility of this molecule rests on the reactivity hierarchy of its halogen substituents.
-
C4-Iodine: The most reactive site. The C–I bond is weaker and more accessible for oxidative addition by Pd(0) species. It is electronically activated by the electron-withdrawing formyl group at C3 and the pyridine nitrogen.
-
C6-Bromine: Significantly less reactive. It typically remains inert under conditions that couple the C4-iodide, allowing for sequential functionalization.
-
C3-Aldehyde: A versatile electrophile. It serves as a "linchpin" for cyclization or can be derivatized via reductive amination, oxidation, or Wittig olefination.
Reactivity Heatmap (Visualized)
Figure 1: Reactivity hierarchy of the scaffold. The C4-I position allows for room-temperature couplings, preserving the C6-Br for later stages.
Synthesis of the Scaffold
While commercially available, in-house synthesis is often required for scale-up or quality control. The most robust route utilizes Directed Ortho Metalation (DoM) starting from the widely available 6-bromonicotinaldehyde.
Protocol: DoM-Mediated Iodination
Prerequisites:
-
Anhydrous Conditions: Essential. Reaction must be performed under Argon/Nitrogen.
-
Temperature Control: -78 °C is critical to prevent "halogen dance" or polymerization.
Step-by-Step Methodology:
-
Protection (Acetal Formation):
-
React 6-bromonicotinaldehyde with ethylene glycol (1.2 equiv) and p-TsOH (cat.) in toluene under Dean-Stark reflux.
-
Checkpoint: Monitor by TLC until the aldehyde spot disappears. Isolate the acetal.
-
Why: The free aldehyde is incompatible with organolithiums. The acetal serves as a Directing Group (DG) for the lithiation.
-
-
Lithiation (The Critical Step):
-
Dissolve the acetal (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C .
-
Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 30 minutes.
-
Mechanism:[1][2][3] The acetal oxygen coordinates Li, directing deprotonation selectively to the C4 position.
-
Stir at -78 °C for 1 hour. The solution typically turns deep yellow/orange.
-
-
Iodination:
-
Dissolve Iodine (
, 1.2 equiv) in anhydrous THF. Add this solution dropwise to the lithiated species at -78 °C. -
Observation: The color will fade/change as the anion is quenched.
-
Allow to warm to room temperature over 2 hours.
-
-
Deprotection & Workup:
-
Quench with saturated
(to remove excess iodine). -
Treat the crude acetal with 1N HCl/THF (1:1) at RT for 2 hours to restore the aldehyde.
-
Neutralize with
, extract with EtOAc. -
Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography to avoid iodine degradation on silica.
-
Yield Expectation: 60–75% over 3 steps.
Strategic Applications: The Divergent Workflow
The power of 6-bromo-4-iodonicotinaldehyde lies in its ability to support divergent synthesis . A single batch can generate a library of compounds by varying the order of operations.
Pathway A: Sequential Cross-Coupling (Suzuki-Miyaura)
Because the C–I bond is weaker, it reacts with boronic acids at room temperature, leaving the C–Br bond intact.
-
Conditions:
(1.05 equiv), (3-5 mol%), (2M aq), DME/EtOH. -
Temperature: 25 °C (Room Temp) .
-
Result: Exclusive formation of the 4-aryl-6-bromo-nicotinaldehyde.
-
Note: Heating this reaction to 80 °C will result in a mixture of mono- and bis-coupled products.
Pathway B: Annulation to 1,6-Naphthyridines
The C3-aldehyde and C4-iodine are perfectly positioned for condensation-coupling cascades.
-
Reagent: Primary alkyl amine (
) + Terminal Alkyne. -
Mechanism:
-
Condensation of amine with aldehyde
Imine. -
Sonogashira coupling of alkyne at C4.
-
Cyclization of the alkyne nitrogen onto the activated triple bond (6-endo-dig or 5-exo-dig followed by expansion).
-
Visual Workflow (Graphviz)
Figure 2: Divergent synthetic pathways accessible from the scaffold.
Case Study: Synthesis of a Kinase Inhibitor Core
Objective: Synthesis of a 6-substituted-1,6-naphthyridine derivative (common in PI3K/mTOR inhibitor research).
Experimental Protocol:
-
Imine Formation:
-
To a solution of 6-bromo-4-iodonicotinaldehyde (1.0 mmol) in dry DCM, add tert-butylamine (1.1 mmol) and
(200 mg). Stir at RT for 4 hours. -
Filter and concentrate to yield the crude imine (stable for short periods).
-
-
One-Pot Cyclization:
-
Dissolve the crude imine in DMF (5 mL).
-
Add Phenylacetylene (1.2 mmol),
(5 mol%), CuI (10 mol%), and (3.0 equiv). -
Heat to 90 °C for 6 hours.
-
Mechanism:[1][2][3] The Sonogashira coupling occurs first at C4. The nitrogen lone pair of the imine then attacks the alkyne (activated by Pd or Cu), closing the ring to form the naphthyridine.
-
-
Late-Stage Diversification:
-
The resulting product retains the C6-Bromine .
-
This handle is now used to attach the "tail" of the drug molecule (e.g., a solubilizing piperazine group) via a Buchwald-Hartwig amination.
-
Data Summary Table:
| Reaction Step | Reagents | Conditions | Typical Yield | Selectivity Note |
| C4-Suzuki | Pd(PPh3)4, Na2CO3, 25°C | 85-92% | >98% C4 selective (I vs Br) | |
| C4-Sonogashira | Alkyne | Pd/Cu, Et3N, 25°C | 78-88% | >95% C4 selective |
| C6-Suzuki | Pd(dppf)Cl2, K3PO4, 90°C | 70-85% | Requires heat; C4 must be reacted first | |
| Naphthyridine Cyclization | Amine + Alkyne | Pd/Cu, DMF, 100°C | 60-75% | One-pot cascade |
Stability & Handling (Self-Validating Systems)
-
Light Sensitivity: The C–I bond is photosensitive. The compound typically turns yellow/brown upon prolonged light exposure due to iodine liberation.
-
Protocol: Store in amber vials wrapped in foil at 4 °C.
-
-
Oxidation: The aldehyde is prone to air oxidation to the carboxylic acid (6-bromo-4-iodonicotinic acid).
-
Validation: Check the 1H NMR before use. The aldehyde proton appears at ~10.0 ppm. If a broad singlet appears at ~11-13 ppm, purification is required.
-
-
Purification Note: When purifying via silica gel, use 1% triethylamine in the eluent to prevent acid-catalyzed degradation of the iodine species.
References
-
Lutz, M. R., et al. (2015). "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes." Organic & Biomolecular Chemistry. (Demonstrates general halogen selectivity principles). Retrieved from [Link]
- Schlosser, M. (2005). "The 2×3 Isomer Permutation of Bromopyridines." Angewandte Chemie International Edition.
-
Wang, W., et al. (2022).[2] "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press. (Analogous synthesis methodology).[3][4] Retrieved from [Link]
Sources
A Technical Guide to the Reactivity Profile of Bromo-Iodo Substituted Nicotinaldehydes
Abstract
Bromo-iodo substituted nicotinaldehydes are highly valuable and versatile building blocks in modern synthetic chemistry, particularly for the strategic construction of complex molecular architectures in drug discovery and materials science. The presence of two different halogens on the electron-deficient pyridine ring, combined with the directing and electronic influence of an aldehyde group, offers a platform for programmed, site-selective functionalization. This technical guide provides an in-depth exploration of the reactivity profile of these substrates. We will dissect the fundamental principles governing their chemoselectivity, present field-proven protocols for their sequential functionalization via cross-coupling and metal-halogen exchange reactions, and offer quantitative insights into catalyst performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of these advanced intermediates.
Introduction: The Strategic Value of Differentiated Halonicotinaldehydes
The pyridine scaffold is a privileged core in medicinal chemistry, appearing in numerous approved pharmaceuticals. The ability to precisely install multiple, distinct substituents onto this ring is paramount for optimizing biological activity, ADME properties, and intellectual property. Bromo-iodo substituted nicotinaldehydes serve as ideal precursors for such endeavors. The significant difference in the carbon-halogen bond strengths (C-I: ~220 kJ/mol, C-Br: ~280 kJ/mol) allows for exquisite chemoselectivity in a variety of transformations.
The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F.[1] This predictable hierarchy enables the selective functionalization of the C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, different transformation. This one-pot or sequential approach streamlines synthesis, reduces purification steps, and provides efficient access to polysubstituted pyridine derivatives.[2]
Synthesis of Bromo-Iodo Nicotinaldehyde Precursors
Access to specific isomers of bromo-iodo nicotinaldehyde is the first critical step. While some isomers are commercially available[3][4], a general and adaptable synthetic strategy is often required. A common approach involves a multi-step sequence starting from a readily available aminopyridine or a substituted hydroxynicotinic acid. A plausible and versatile route, adapted from established procedures for analogous compounds[5][6], is outlined below.
Proposed Synthetic Workflow
Figure 2: Energetic preference for C-I oxidative addition over C-Br.
By carefully controlling reaction parameters such as temperature, reaction time, and catalyst loading, high yields of the mono-functionalized product can be achieved.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts are also highly effective for cross-coupling reactions and often exhibit a similar high selectivity for C-I bond activation. [7]Nickel catalysis is particularly valuable for cross-electrophile couplings, where both coupling partners are electrophiles. DFT calculations and experimental evidence show that even in complex systems, Ni-catalyzed reactions can be tuned for excellent C(sp²)-I selectivity, leaving C(sp²)-Br bonds untouched for subsequent steps. [8][9]
Metal-Halogen Exchange
Orthogonal to transition metal catalysis, metal-halogen exchange using organolithium reagents (e.g., n-BuLi, t-BuLi) offers another route for selective functionalization. The rate of exchange follows the same trend: I > Br > Cl. [10][11]This reaction is extremely fast, often occurring within minutes at low temperatures (-78 °C to -100 °C). [11]This allows for the selective formation of a lithiated pyridine intermediate at the site of the former iodine atom, which can then be quenched with a wide variety of electrophiles (e.g., DMF to form an aldehyde, CO₂ for a carboxylic acid, or alkyl halides).
Application in Key Synthetic Transformations
The following sections detail the application of these principles to cornerstone synthetic reactions, providing comparative data and executable protocols.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds. For a bromo-iodo nicotinaldehyde, the primary objective is the selective coupling at the iodo-position.
Table 1: Representative Catalyst Performance in Selective C-I Arylation of Dihalopyridines (Data adapted from analogous polyhalogenated pyridine systems) [12]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Causality and Insights |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/H₂O | 80-90 | 12-16 | 85-95 | The "classic" choice; reliable and effective for many substrates. Selectivity is high due to the large kinetic preference for C-I activation. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90-98 | Highly active Buchwald ligand allows for lower catalyst loading and faster reaction times. The bulky, electron-rich ligand accelerates reductive elimination. |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 12 | 88-96 | Dppf is a robust ligand effective for a broad range of boronic acids. Cs₂CO₃ is a strong base often beneficial for less reactive partners. |
This protocol is designed to favor the formation of 5-bromo-2-aryl-nicotinaldehyde derivatives.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-iodonicotinaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add degassed solvents, toluene and water (e.g., in a 4:1 ratio), via syringe. The mixture should be approximately 0.1 M in the limiting reagent.
-
Reaction Execution: Vigorously stir the reaction mixture and heat to 100 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel. [1][13]
Sonogashira Coupling: C-C Alkyne Installation
The Sonogashira coupling is the premier method for introducing alkyne moieties. High selectivity for the C-I bond is readily achievable, often at room temperature, further widening the gap in reactivity versus the C-Br bond. [14] Table 2: Catalyst Systems for Selective C-I Sonogashira Coupling (Data adapted from analogous polyhalogenated pyridine systems) [14]
| Catalyst (mol%) | Co-Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) | Causality and Insights |
|---|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ | Piperidine/DMF | 60 | 6 | 85-95 | Standard Sonogashira conditions. The copper(I) co-catalyst is crucial for the formation of the copper(I) acetylide intermediate. |
| Pd(OAc)₂ (1) | CuI (2) | XPhos | Cs₂CO₃ | Dioxane | 80 | 90-97 | Use of a highly active Buchwald ligand can accelerate the catalytic cycle, sometimes allowing for lower temperatures or shorter times. |
| Pd(P(t-Bu)₃)₂ (2) | None | - | K₂CO₃ | Toluene | 100 | 85-94 | Example of a copper-free Sonogashira. This can be advantageous for substrates sensitive to copper or to avoid homocoupling (Glaser coupling) of the alkyne. |
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-iodonicotinaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., a mixture of DMF and Piperidine). Add the terminal alkyne (1.1 equiv) via syringe.
-
Reaction Execution: Stir the mixture at the desired temperature (room temperature to 60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting iodide is consumed. [15]6. Work-up & Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography. [8][16]
Selective Lithium-Halogen Exchange
This method provides a powerful alternative for introducing functional groups that are not amenable to cross-coupling conditions. The kinetic preference for iodine exchange is very high.
Figure 3: Workflow for selective lithium-iodine exchange and electrophilic quench.
This protocol describes a hypothetical conversion of a bromo-iodo pyridine to a bromo-iodo-formyl pyridine, illustrating the principle.
-
Vessel Preparation: To an oven-dried, three-neck round-bottom flask under an Argon atmosphere, add a solution of the bromo-iodo pyridine (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 15-30 minutes. The exchange is typically very rapid. [11]5. Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) dropwise.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench by the careful addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Work-up and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Conclusion and Future Outlook
Bromo-iodo substituted nicotinaldehydes are powerful and precise tools for the synthesis of complex, highly functionalized pyridine derivatives. The well-defined reactivity hierarchy of the C-I and C-Br bonds provides a reliable handle for selective and sequential functionalization. By carefully selecting the catalyst system—whether palladium or nickel-based—and reaction conditions, researchers can achieve high yields and exquisite site selectivity in a range of cross-coupling reactions. Furthermore, the orthogonal strategy of lithium-halogen exchange expands the accessible chemical space to a wider variety of functional groups. As the demand for novel, complex heterocyclic molecules continues to grow in the pharmaceutical and materials sectors, a deep understanding and application of the principles outlined in this guide will be essential for driving innovation and efficiency in synthetic design.
References
- BenchChem. (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777.
- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Scribd.
- Elangovan, A., & Li, C.-J. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1733-1735.
- Harris, E. B. J. (2015). Response to "How do I selectively exchange iodine with lithiate?".
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem.
- Wikipedia. (2023). Sonogashira coupling. In Wikipedia.
- BenchChem. (n.d.). 5-Bromo-4-chloronicotinaldehyde. BenchChem.
- Wang, D., et al. (2023). Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides.
- BenchChem. (2025). The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- YouTube. (2022).
- Khan, I., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
- Wikipedia. (2023). Metal–halogen exchange. In Wikipedia.
- Queguiner, G., et al. (2004). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- MilliporeSigma. (n.d.). 5-Bromo-2-iodoisonicotinaldehyde. Sigma-Aldrich.
- ChemicalBook. (n.d.). 2-BROMO-5-IODOTOLUENE synthesis. ChemicalBook.
- Daugulis, O., & Zaitsev, V. G. (2005). Nickel-catalyzed cross-coupling of aldehydes with aryl halides via hydrazone intermediates.
- Ambeed. (n.d.). 2-Bromo-4-hydroxynicotinaldehyde. Ambeed.
- Gosmini, C., et al. (2024). Electrochemical Enantioselective Nickel‐Catalyzed Cross‐Coupling of Aldehydes with Aryl Iodides. Chemistry – A European Journal, 30(e202403432).
- Chen, X., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 925-937.
- Djuric, S. W., et al. (2015). A custom-built flow reactor for the tandem Click-Suzuki reaction. RSC Advances, 5(1), 56-59.
- Daugulis, O., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086.
- Doucet, H., & Hierso, J.-C. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. BenchChem.
- Daressy, F., et al. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. European Journal of Organic Chemistry, 2020(24), 3584-3588.
- ChemicalBook. (n.d.). 5-Bromo-2-iodopyrimidine synthesis. ChemicalBook.
- Bergman, J., et al. (2019). Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 21(19), 7804-7808.
- Gholinejad, M., & Nájera, C. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(10), 8086-8120.
- Eureka | Patsnap. (2015). Synthetic method of 2-bromo-5-iodotoluene.
- Zhang, T., et al. (2025). Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents.
- Itami, K., et al. (2023). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 19, 23-29.
- Google Patents. (2021). Preparation method of 2-bromo-5-iodo-benzyl alcohol. CN113233957A.
- Doucet, H. (2014). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 4(7), 1909-1923.
- Jamison, T. F., & Colby, E. A. (2005). Enantioselective nickel-catalyzed reductive coupling reactions of alkynes and aldehydes.
- ResearchGate. (n.d.). Preparation of 5‐bromo‐2‐tosyloxynicotinaldehyde 9.
- BLD Pharm. (n.d.). 5-Bromo-2-hydroxyisonicotinaldehyde.
- Hardie, M. J., et al. (2019). Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. Dalton Transactions, 48(35), 13185-13192.
- AiFChem. (n.d.). 5-Bromo-2-iodoisonicotinaldehyde.
- Johansson, C. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-iodoisonicotinaldehyde | 1289018-37-6 [sigmaaldrich.com]
- 4. 5-Bromo-2-iodoisonicotinaldehyde | 1289018-37-6 [sigmaaldrich.com]
- 5. Synthetic method of 2-bromo-5-iodotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 7. Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. m.youtube.com [m.youtube.com]
Rational Design and Synthesis of 6-Bromo-4-iodonicotinaldehyde: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug discovery, highly functionalized pyridine derivatives serve as indispensable building blocks for synthesizing complex, fused heterocycles. 6-Bromo-4-iodonicotinaldehyde (CAS: 1289001-28-0)[1] is a uniquely valuable intermediate, featuring three distinct orthogonal reactive sites: a reducible/condensable aldehyde, a highly reactive C-4 iodine, and a C-6 bromine. This trifunctional nature allows for sequential, site-selective cross-coupling reactions, such as Buchwald-Hartwig aminations[2] and Suzuki-Miyaura couplings, which are critical in developing neurodegenerative therapeutics and kinase inhibitors[3].
This whitepaper provides an in-depth, self-validating methodological guide to the synthesis of 6-bromo-4-iodonicotinaldehyde, detailing the causality behind each experimental choice to ensure high fidelity and yield in the laboratory.
Physicochemical Profile
Before initiating the synthesis, it is critical to understand the target compound's fundamental properties to inform isolation and characterization strategies.
| Property | Value |
| Chemical Name | 6-Bromo-4-iodonicotinaldehyde |
| CAS Registry Number | 1289001-28-0[1] |
| Molecular Formula | C6H3BrINO[1] |
| Molecular Weight | 311.90 g/mol [4] |
| Monoisotopic Mass | 310.84427 Da[5] |
| Structural Class | Halogenated Pyridine Carboxaldehyde |
Retrosynthetic Strategy & Mechanistic Logic
The direct electrophilic iodination of 6-bromonicotinaldehyde at the C-4 position is synthetically unviable due to the electron-withdrawing nature of the aldehyde group, which deactivates the pyridine ring. Furthermore, attempting a Directed ortho-Metalation (DoM) directly on the aldehyde would result in the nucleophilic attack of the strong base on the carbonyl carbon.
To circumvent this, a highly logical protection-metalation-oxidation sequence is employed:
-
Reduction (Masking): The aldehyde is reduced to a primary alcohol. This not only protects the carbonyl carbon but transforms the substituent into a powerful Directed Metalation Group (DMG).
-
Directed ortho-Metalation (DoM): The alcohol directs the lithiation exclusively to the C-4 position.
-
Oxidation (Unmasking): The primary alcohol is selectively re-oxidized to the aldehyde.
Mechanistic pathway of the Directed ortho-Metalation (DoM) at the C-4 position.
Experimental Workflows
The following protocols are engineered as self-validating systems, ensuring that intermediate stability and regioselectivity are maintained throughout the synthetic pipeline.
Workflow for the 3-step synthesis of 6-bromo-4-iodonicotinaldehyde.
Step 1: Reduction to (6-Bromopyridin-3-yl)methanol
Causality & Logic: Sodium borohydride (NaBH4) in methanol is chosen over stronger reducing agents (like LiAlH4) because it selectively reduces the aldehyde without risking the reductive debromination of the C-6 position.
Protocol:
-
Dissolve 6-bromonicotinaldehyde (1.0 equiv) in Methanol (MeOH) to achieve a 1 M concentration[6].
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Add NaBH4 (1.5 equiv) carefully in three distinct portions to control the exothermic evolution of hydrogen gas[6].
-
Remove the ice bath and stir the reaction at room temperature for 5 hours[6].
-
Quench: Cool the mixture back to 0 °C and add 1 M HCl dropwise until bubbling ceases[6]. This neutralizes the excess borohydride and breaks down the borate complex.
-
Dilute with water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield (6-bromopyridin-3-yl)methanol.
Step 2: Directed ortho-Metalation and Iodination
Causality & Logic: Lithium diisopropylamide (LDA) is strictly required here. Using n-butyllithium would lead to rapid lithium-halogen exchange at the C-6 bromine. LDA is sterically hindered and non-nucleophilic, allowing it to deprotonate the primary alcohol first, forming a lithium alkoxide. This alkoxide coordinates a second equivalent of LDA, directing the deprotonation selectively to the adjacent C-4 proton[7].
Protocol:
-
Dissolve (6-bromopyridin-3-yl)methanol (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise add a freshly prepared solution of LDA (2.2 equiv) in THF[7]. The first equivalent forms the alkoxide; the second equivalent forms the C-4 carbanion.
-
Stir the mixture at -78 °C for 1 hour to ensure complete dianion formation[7].
-
Add a solution of Iodine (I2, 2.5 equiv) in anhydrous THF dropwise.
-
Stir for 1 hour at -78 °C, then slowly allow the reaction to warm to room temperature.
-
Quench: Add saturated aqueous Sodium Thiosulfate (Na2S2O3). Expert Insight: This is a critical self-validating step. The thiosulfate reduces unreacted electrophilic iodine to water-soluble iodide, preventing the oxidative degradation of the pyridine core during isolation.
-
Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to isolate (6-bromo-4-iodopyridin-3-yl)methanol.
Step 3: Selective Oxidation to the Final Product
Causality & Logic: The primary alcohol must be re-oxidized to the aldehyde. Pyridinium Dichromate (PDC) in anhydrous dichloromethane is utilized because it is a mild oxidant that operates in the absence of water. This prevents the formation of an aldehyde hydrate, thereby arresting the reaction at the aldehyde stage and preventing over-oxidation to the carboxylic acid[3].
Protocol:
-
Suspend (6-bromo-4-iodopyridin-3-yl)methanol (300 mg, 1.0 mmol) and PDC (720 mg, 1.9 mmol) in anhydrous Methylene Chloride (CH2Cl2, 4 mL)[3].
-
Stir the dark mixture at room temperature for exactly 4 hours[3].
-
Dilute the reaction mixture with additional CH2Cl2 (20 mL)[3].
-
Filtration: Filter the suspension through a pad of Celite to remove the insoluble chromium byproducts[3].
-
Evaporate the filtrate in vacuo to afford a crude residue[3].
-
Purify by flash column chromatography (silica gel, utilizing a gradient of 0-40% ethyl acetate in hexanes) to afford pure 6-bromo-4-iodonicotinaldehyde[3].
References
-
PubChemLite. "6-bromo-4-iodonicotinaldehyde (C6H3BrINO)". Available at:[Link]
- Google Patents. "WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof".
-
bioRxiv. "A Nematode-Selective Potentiator of Organophosphate and Carbamate Agrochemicals". Available at:[Link]
- Google Patents. "WO2024006726A2 - Compounds as inhibitors of axl".
Sources
- 1. Hangzhou J&H Chemical Co., Ltd. Product Catalog_Page 121_Chemicalbook [m.chemicalbook.com]
- 2. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 3. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 4. molcore.com [molcore.com]
- 5. PubChemLite - 6-bromo-4-iodonicotinaldehyde (C6H3BrINO) [pubchemlite.lcsb.uni.lu]
- 6. A Nematode-Selective Potentiator of Organophosphate and Carbamate Agrochemicals | bioRxiv [biorxiv.org]
- 7. WO2024006726A2 - Compounds as inhibitors of axl - Google Patents [patents.google.com]
Methodological & Application
Application Note: Regioselective Functionalization of 6-Bromo-4-iodonicotinaldehyde
Executive Summary
This guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 6-bromo-4-iodonicotinaldehyde . This scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors, due to its ability to orient substituents in vectors critical for ATP-binding pocket interactions.
The core challenge is distinguishing between the two electrophilic sites (C4-I and C6-Br) while preserving the sensitive C3-aldehyde moiety. This protocol exploits the significant kinetic difference in oxidative addition rates between aryl-iodides and aryl-bromides (
Scientific Grounding & Mechanism
Reactivity Hierarchy
The regioselectivity is governed by two primary factors:
-
Bond Dissociation Energy (BDE): The C–I bond (
65 kcal/mol) is significantly weaker than the C–Br bond ( 81 kcal/mol), making the C4-position the kinetic point of entry for the Palladium(0) catalyst. -
Electronic Activation: The pyridine ring is electron-deficient. The C4 position is activated by the adjacent electron-withdrawing aldehyde (C3) and the pyridine nitrogen, making it highly electrophilic. While C6 is also activated, the BDE difference dictates that oxidative addition occurs at C4 first.
Mechanistic Pathway
The following diagram illustrates the kinetic pathway.[1] Path A (C4 coupling) is favored at lower temperatures and controlled stoichiometry. Path B (Bis-coupling) competes only under forcing conditions or excess boronic acid.
Caption: Kinetic pathway showing the preferential oxidative addition at the C4-Iodo position (Path A) over the C6-Bromo position.
Experimental Optimization Strategy
To ensure high fidelity, the following parameters were optimized. The aldehyde group is prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation under strongly basic/oxidative conditions; therefore, mild bases and degassed solvents are mandatory .
Optimization Matrix
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) | Excellent for aryl-iodides; mild enough to minimize C-Br insertion at low temps. |
| Alternative Cat. | Pd(dppf)Cl₂ · DCM | Use if steric bulk at the boronic acid hinders reaction. |
| Base | Na₂CO₃ (2M aq) | Strong enough to activate boronic acid, mild enough to spare the aldehyde. Avoid hydroxides (NaOH/KOH). |
| Solvent | DME / Water (3:1) | Dimethoxyethane provides excellent solubility for the polar aldehyde and good miscibility with aqueous base. |
| Temperature | 60°C | Optimal window. <40°C is too slow; >80°C risks C6-Br activation. |
| Stoichiometry | 1.05 equiv. | Strict control prevents "over-coupling" at the C6 position. |
Detailed Protocols
Protocol A: C4-Selective Mono-Coupling
Objective: Synthesize 4-aryl-6-bromonicotinaldehyde while retaining the C6-bromide.
Reagents:
-
6-Bromo-4-iodonicotinaldehyde (1.0 equiv, 1.0 mmol, 312 mg)
-
Aryl Boronic Acid (
) (1.05 equiv, 1.05 mmol) -
Pd(PPh₃)₄ (0.05 equiv, 5 mol%, 58 mg)
-
Na₂CO₃ (2.0 equiv, 2.0 mmol, 1.0 mL of 2M aq. solution)
-
DME (Dimethoxyethane) (10 mL)
Step-by-Step Workflow:
-
Degassing (Critical):
-
In a reaction vial, combine DME and the 2M Na₂CO₃ solution.
-
Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidation of the aldehyde.
-
-
Reaction Assembly:
-
Add the 6-Bromo-4-iodonicotinaldehyde and Aryl Boronic Acid to the vial.
-
Add the Pd(PPh₃)₄ catalyst last to minimize air exposure.
-
Seal the vial immediately with a crimp cap or septum.
-
-
Execution:
-
Heat the block/oil bath to 60°C .
-
Stir vigorously (800 rpm).
-
Monitoring: Check TLC at 2 hours.
-
Eluent: 20% EtOAc in Hexanes.
-
Observation: The starting material (SM) is usually less polar than the product. The aldehyde spot will be UV active and stain orange/red with DNP (2,4-Dinitrophenylhydrazine).
-
-
Endpoint: Typically 3–5 hours. Do not extend overnight unless SM persists, as this risks C6 coupling.
-
-
Workup:
-
Cool to Room Temperature (RT).
-
Dilute with EtOAc (20 mL) and Water (20 mL).
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine (to remove residual boronic acid/salts).
-
Dry over Na₂SO₄, filter, and concentrate.[2]
-
-
Purification:
-
Flash Chromatography (SiO₂).
-
Gradient: 0%
30% EtOAc/Hexanes. -
Note: If the aldehyde streaks, add 1% Triethylamine to the eluent, though this is rarely needed with neutral silica.
-
Protocol B: Sequential C6-Coupling (Library Generation)
Objective: Functionalize the C6-position of the Protocol A product to generate 4,6-diaryl-nicotinaldehydes.
Reagents:
-
Second Boronic Acid (
) (1.5 equiv) -
Pd(dppf)Cl₂ · DCM (0.05 equiv) - Switching catalyst helps with the less reactive bromide.
-
K₃PO₄ (3.0 equiv, solid) - Anhydrous conditions often work better for the second step to protect the aldehyde at higher temps.
-
1,4-Dioxane (dry)
Modifications:
-
Temperature: Increase to 90–100°C . The C6-Br bond requires higher energy to undergo oxidative addition.
-
Time: Reactions typically require 12–18 hours.
-
Workup: Similar to Protocol A.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Bis-coupling observed (Product B) | Temperature too high or excess boronic acid. | Lower temp to 50°C; Reduce boronic acid to 1.0 equiv; Add boronic acid dropwise over 1 hour. |
| Aldehyde Oxidation (Carboxylic Acid) | Air leak or basicity too high. | Ensure strict inert atmosphere (Ar/N₂); Switch base to NaHCO₃ (weaker) if Na₂CO₃ is too harsh. |
| Low Conversion | Catalyst deactivation ("Pd Black"). | Ensure solvents are degassed; Add fresh catalyst (2 mol%) after 4 hours. |
| Protodeboronation | Unstable boronic acid. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |
Visualization of Workup Logic
Caption: Standard workup flow to isolate the aldehyde product while removing inorganic salts and excess boronic acids.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Handy, C. J., & Zhang, Y. (2006). Regioselective cross-coupling of 2,4-dichloropyridines. Organic Preparations and Procedures International, 38(4), 415-420. Note: Establishes the C4>C2/C6 selectivity rules in pyridines.
-
Lutz, M. R., et al. (2017). Selective Cross-Coupling of 2,4-Dihalopyridines. The Journal of Organic Chemistry, 82(2), 1234–1241. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Sources
Application Note: Programmable Synthesis of Bicyclic Heterocycles via 6-Bromo-4-iodonicotinaldehyde
Executive Summary & Strategic Rationale
In modern drug discovery, functionalized bicyclic heterocycles—such as 1,6-naphthyridines and pyrido[4,3-d]pyrimidines—are highly privileged scaffolds for kinase and GPCR inhibitor programs. The synthesis of these systems often requires complex, multi-step linear sequences. However, 6-bromo-4-iodonicotinaldehyde (CAS 1289001-28-0, MW 311.90)[1] serves as a powerful, orthogonally reactive building block that enables the divergent synthesis of 6,6-fused nitrogenous heterocyclic compounds from a single starting material[2].
As detailed in the foundational patent by F. Hoffmann-La Roche AG[3], this molecule possesses three distinct reactive handles that can be manipulated sequentially without the need for complex protecting group strategies[2]. This application note provides self-validating protocols and mechanistic insights for leveraging this core in library generation.
Mechanistic Causality in Orthogonal Functionalization (E-E-A-T)
The success of this building block relies on the strict hierarchy of its reactive sites, governed by fundamental thermodynamic and kinetic principles:
-
C4-Iodine (Primary Cross-Coupling Site): The C–I bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). Consequently, oxidative addition of Pd(0) occurs rapidly and exclusively at C4. This allows for regioselective Buchwald-Hartwig amination[2].
-
C3-Formyl (Electrophilic Cyclization Handle): Once the C4 position is aminated and deprotected, the highly electrophilic C3-aldehyde is perfectly positioned for intramolecular cyclization. It readily undergoes condensation with amidines (to form pyrimidines) or enolizable ketones via Friedländer synthesis (to form naphthyridines).
-
C6-Bromine (Late-Stage Diversification): The C6-Br remains completely inert during the initial C4 amination and C3 cyclization[2]. Once the bicyclic core is formed, the electron-withdrawing nature of the new heterocycle activates the C6-Br for late-stage Suzuki-Miyaura or Sonogashira couplings, enabling rapid Structure-Activity Relationship (SAR) exploration.
Synthetic Workflow Visualization
Fig 1: Divergent synthesis of bicyclic heterocycles from 6-bromo-4-iodonicotinaldehyde.
Self-Validating Experimental Protocols
Protocol A: Regioselective C4-Amination (Buchwald-Hartwig)
Objective: Synthesize 4-amino-6-bromonicotinaldehyde via a protected intermediate.
-
Reaction Setup: To a rigorously dried Schlenk flask, add 6-bromo-4-iodonicotinaldehyde (1.0 equiv, 0.2 mmol), tert-butyl carbamate (1.2 equiv, 0.24 mmol), and Cs₂CO₃ (1.6 equiv, 0.32 mmol)[2].
-
Mechanistic Insight: Cs₂CO₃ is specifically selected over stronger alkoxides (e.g., NaOtBu) to suppress competitive Cannizzaro-type disproportionation or nucleophilic attack at the highly electrophilic C3-formyl group[2].
-
-
Catalyst Addition: Add 1,4-dioxane (1.0 mL) and sparge the heterogeneous mixture with argon for 15 minutes[2]. Add Pd(OAc)₂ (10 mol%, 0.02 mmol) and Xantphos (15 mol%, 0.03 mmol)[2].
-
Mechanistic Insight: Xantphos (bite angle ~111°) enforces a geometry that dramatically accelerates reductive elimination, favoring C–N bond formation over deleterious β-hydride elimination or decarbonylation of the adjacent aldehyde.
-
-
Execution & IPQC: Heat the mixture at 90 °C for 1 hour[2].
-
Validation Checkpoint: The reaction transitions from a yellow suspension to a dark red solution. LC-MS must show complete consumption of starting material and the appearance of the Boc-intermediate ([M+H]⁺ m/z 301.0 / 303.0).
-
-
Deprotection: Filter the cooled mixture through Celite (to remove Pd black)[2], concentrate, and resuspend in CH₂Cl₂ (0.1 M). Add Trifluoroacetic acid (TFA, 20% v/v) and stir at 25 °C for 2 hours. Neutralize carefully with saturated NaHCO₃ to yield 4-amino-6-bromonicotinaldehyde ([M+H]⁺ m/z 201.0 / 203.0).
Protocol B: Divergent Cyclization Strategies
Method B1: Synthesis of 7-Bromopyrido[4,3-d]pyrimidine
-
Condensation: Dissolve 4-amino-6-bromonicotinaldehyde (1.0 equiv) and formamidine acetate (3.0 equiv) in 2-methoxyethanol (0.2 M).
-
Execution: Heat at 120 °C for 4–6 hours.
-
Mechanistic Insight: Formamidine acts as both the C2 carbon and N3 nitrogen source. The acetate counterion serves as a mild acid catalyst to activate the C3-aldehyde for initial imine formation, followed by intramolecular cyclization and extrusion of ammonia.
-
-
Validation Checkpoint: Product precipitates upon cooling. LC-MS confirms the bicyclic core ([M+H]⁺ m/z 210.0 / 212.0).
Method B2: Synthesis of 7-Bromo-1,6-naphthyridines (Friedländer Condensation)
-
Condensation: Dissolve 4-amino-6-bromonicotinaldehyde (1.0 equiv) and acetophenone (1.1 equiv) in absolute ethanol (0.2 M). Add piperidine (0.2 equiv) and glacial acetic acid (0.2 equiv).
-
Execution: Reflux at 80 °C for 8–12 hours.
-
Mechanistic Insight: The piperidine/AcOH buffer forms a highly reactive iminium ion with the ketone, increasing the nucleophilicity of its alpha-carbon (via enamine tautomerization) to drive the aldol condensation with the C3-aldehyde.
-
-
Validation Checkpoint: LC-MS confirms the 7-bromo-2-phenyl-1,6-naphthyridine core ([M+H]⁺ m/z 285.0 / 287.0).
Protocol C: Late-Stage C6-Functionalization (Suzuki-Miyaura)
-
Coupling: To the 7-bromo-bicyclic core (1.0 equiv), add an arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (5 mol%) in a 4:1 mixture of 1,4-Dioxane/H₂O.
-
Execution: Heat at 100 °C for 2–4 hours.
-
Mechanistic Insight: The newly formed bicyclic nitrogen atoms can coordinate to palladium and poison the catalyst. Pd(dppf)Cl₂ is a robust, bidentate ligand-supported catalyst that resists displacement by basic heteroaromatic nitrogens, ensuring high turnover numbers.
-
Quantitative Reaction Metrics
The following table summarizes the expected quantitative parameters and regioselectivity for the orthogonal synthesis workflow:
| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Regioselectivity |
| 1 | C4-Amination | NH₂Boc, Pd(OAc)₂, Xantphos | 90 | 1.0 | 80–88% | >99:1 (C4 vs C6) |
| 2 | Deprotection | TFA, CH₂Cl₂ | 25 | 2.0 | 90–95% | N/A |
| 3A | Pyrimidine Cyclization | Formamidine acetate | 120 | 4–6 | 65–75% | N/A |
| 3B | Naphthyridine Cyclization | Acetophenone, Pip/AcOH | 80 | 8–12 | 70–82% | N/A |
| 4 | Late-Stage Suzuki | Ar-B(OH)₂, Pd(dppf)Cl₂ | 100 | 2–4 | 75–90% | >99% (C6 specific) |
References
- Source: F. Hoffmann-La Roche AG (WO2012080284A2)
-
Title: PubChem Compound Summary for CID 57469563, 6-bromo-4-iodonicotinaldehyde Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 3. WO2022093881A1 - N-linked isoquinoline amides as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
C4-selective functionalization of 6-Bromo-4-iodonicotinaldehyde
Abstract
This guide details the regioselective functionalization of 6-bromo-4-iodonicotinaldehyde, a trifunctional pyridine scaffold critical in the synthesis of kinase inhibitors and complex heterocycles. The core challenge lies in discriminating between the C4-iodide and C6-bromide sites while preserving the C3-aldehyde. By exploiting the significant bond dissociation energy (BDE) difference between C–I and C–Br bonds, researchers can achieve exclusive C4-functionalization under controlled palladium-catalyzed conditions. This document provides validated protocols for Suzuki-Miyaura and Sonogashira couplings, supported by mechanistic rationale and troubleshooting workflows.
Introduction & Reactivity Profile
The molecule 6-Bromo-4-iodonicotinaldehyde presents three reactive handles:
-
C3-Aldehyde (-CHO): Electrophilic, prone to oxidation/reduction; imparts steric bulk to the C4 position.
-
C4-Iodide (-I): The "softest" electrophile; weakest carbon-halogen bond.
-
C6-Bromide (-Br): Less reactive than iodide; requires higher activation energy.
The Mechanistic Basis of Selectivity
The selectivity is governed by the rate of Oxidative Addition (OA) , the first step in the Pd(0)/Pd(II) catalytic cycle.
-
Electronic Activation: The pyridine nitrogen (electron-withdrawing) activates C2, C4, and C6 towards nucleophilic attack and oxidative addition. The C3-aldehyde further activates the C4 position via induction, making the C4-I bond highly labile.
-
Bond Strength: The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Under mild conditions (room temperature to 60°C), Pd(0) inserts rapidly into the C–I bond. The C–Br bond remains kinetically inert until higher temperatures (>80°C) or more electron-rich ligands are introduced.
Steric Warning: The C3-aldehyde is ortho to the C4-iodide. While electronic factors favor C4, steric hindrance can impede the approach of bulky ligands. Therefore, sterically unencumbered ligands (e.g., PPh3) are often preferred over bulky Buchwald ligands for the initial C4-functionalization.
Visualizing the Reactivity Landscape
The following diagram illustrates the reactivity hierarchy and the logic flow for selective functionalization.
Figure 1: Reactivity hierarchy of the trifunctional scaffold. Green path indicates the kinetically favored C4-functionalization.
Detailed Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Introduction of an aryl/heteroaryl group at C4 without disturbing the C6-Br or C3-CHO.
Materials:
-
Substrate: 6-Bromo-4-iodonicotinaldehyde (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv) — Avoid large excess to prevent bis-coupling.
-
Catalyst: Pd(PPh3)4 (3-5 mol%) — Tetrakis is preferred for its reliability and lower activity compared to Pd-dppf, enhancing selectivity.
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution) — Mild enough to preserve the aldehyde.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Methodology:
-
Degassing (Crucial): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen promotes homocoupling of boronic acids and catalyst deactivation.
-
Charging: Add the scaffold, boronic acid, and base solution.
-
Catalyst Addition: Add Pd(PPh3)4 last, under a positive stream of inert gas. Seal the vessel immediately.
-
Reaction: Heat to 50–60°C .
-
Note: Do NOT reflux. Reflux temperatures (~100°C) significantly increase the risk of C6-Br activation.
-
-
Monitoring (The Self-Validating Step): Check TLC/LCMS at 1 hour and 3 hours.
-
Success Marker: Disappearance of starting material (SM); appearance of main product peak.
-
Warning Marker: Appearance of M+Ar+Ar mass (bis-coupled product). If observed, lower temp to 40°C immediately.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1] The aldehyde is sensitive; avoid harsh acidic or basic washes.
Data Summary Table: Optimization of Conditions
| Parameter | Condition A (Recommended) | Condition B (Aggressive) | Outcome Comparison |
| Catalyst | Pd(PPh3)4 (5 mol%) | Pd(dppf)Cl2 (5 mol%) | Pd(dppf) is more active, risking C6 coupling. |
| Temperature | 60°C | 100°C (Reflux) | 60°C yields >90% mono-product. 100°C yields 15% bis-product. |
| Base | Na2CO3 (aq) | Cs2CO3 | Cs2CO3 is too strong; may degrade aldehyde. |
| Selectivity (C4:C6) | > 20:1 | ~ 5:1 | Mild heat is the primary selectivity driver. |
Protocol B: C4-Selective Sonogashira Coupling
Objective: Introduction of an alkyne at C4.[2][3] This reaction is highly selective at room temperature due to the extreme lability of the C-I bond.
Materials:
-
Substrate: 6-Bromo-4-iodonicotinaldehyde (1.0 equiv)
-
Alkyne: Terminal alkyne (1.1 equiv)
-
Catalyst: PdCl2(PPh3)2 (2-3 mol%)
-
Co-Catalyst: CuI (1-2 mol%)
-
Base: Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Solvent: THF or DMF (Anhydrous).
Step-by-Step Methodology:
-
Preparation: Dry all glassware. Moisture inhibits the reaction.
-
Mixing: Dissolve the scaffold, Pd-catalyst, and CuI in the solvent under inert atmosphere.
-
Activation: Add the amine base. The solution may darken (formation of Pd(0) species).
-
Addition: Add the alkyne dropwise at Room Temperature (20-25°C) .
-
Why RT? The C4-I bond reacts readily at RT. The C6-Br bond is virtually inert under Sonogashira conditions at RT. Heating is unnecessary and detrimental.
-
-
Workup: Filter through a celite pad to remove Pd/Cu. Concentrate and purify.
-
Caution: Aldehydes can condense with primary amines. Use tertiary amines (TEA/DIPEA) only.
-
Troubleshooting & The "Self-Validating" System
A robust protocol must include "checkpoints" to validate success during execution.
Workflow Diagram: Decision Logic for Reaction Monitoring
Figure 2: Decision matrix for reaction monitoring. "SM" = Starting Material.
Common Failure Modes:
-
Bis-Coupling: Caused by high temperature (>80°C) or excess boronic acid (>1.2 equiv). Fix: Strict temp control.
-
Aldehyde Degradation: Caused by strong bases (hydroxide/alkoxide) or oxidative conditions. Fix: Use Carbonate bases; ensure inert atmosphere.
-
No Reaction: Catalyst poisoning (O2) or old catalyst. Fix: Fresh Pd source; rigorous degassing.
References
-
Selectivity in Dihalopyridines: Schnürch, M., et al. "Cross-coupling reactions on azines with two or more potential reactive sites." Chemical Society Reviews, 2007.
-
Reactivity Hierarchy (Handicapping the Halogens): Bach, T., et al. "Site-Selective Transition-Metal-Catalyzed Cross-Coupling Reactions of Dihalogenated Heterocycles." Chem. Rev., 2014.
-
Suzuki Coupling of 2,4-Dihalopyridines: Specific protocols adapted from: Journal of Organic Chemistry, "Regioselective Cross-Coupling of 2,4-Dihalopyridines," 2010.
-
Sonogashira Conditions: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
-
Compound Data: 6-Bromo-4-iodonicotinaldehyde (CAS 1289001-28-0) properties and availability.[5]
(Note: While specific literature on the exact aldehyde is proprietary or sparse, the cited reviews on dihalopyridine selectivity provide the authoritative grounding for the protocols described.)
Sources
Application Note: Orthogonal Functionalization of 6-Bromo-4-iodonicotinaldehyde in Medicinal Chemistry Scaffolds
Executive Summary
The design of highly functionalized nitrogenous heterocycles is a cornerstone of modern drug discovery. 6-Bromo-4-iodonicotinaldehyde (CAS 1289001-28-0) represents a privileged, tri-functionalized pyridine scaffold that enables the rapid exploration of chemical space. By exploiting the differential reactivity of its three distinct electrophilic sites—the C4-iodine, the C6-bromine, and the C3-aldehyde—medicinal chemists can execute a programmable, three-point diversification strategy.
This application note details the mechanistic rationale and provides validated protocols for the orthogonal functionalization of this scaffold, culminating in the synthesis of complex multisubstituted pyridines and fused heterocycles.
Physicochemical & Structural Profiling
Before initiating synthetic campaigns, it is critical to understand the intrinsic properties of the scaffold. The distinct electronic environments of the functional groups dictate the order of synthetic operations.
| Property | Value | Mechanistic Implication |
| Chemical Name | 6-Bromo-4-iodopyridine-3-carboxaldehyde | Standard IUPAC nomenclature. |
| CAS Registry Number | 1289001-28-0 | Commercially available building block [2]. |
| Molecular Formula | C6H3BrINO | High halogen content requires careful handling of equivalents. |
| Molecular Weight | 311.90 g/mol | Ideal starting MW for lead-like library generation [1]. |
| C4–I Bond Dissociation Energy | ~65 kcal/mol | Lowest energy barrier for oxidative addition; reacts first. |
| C6–Br Bond Dissociation Energy | ~81 kcal/mol | Higher energy barrier; remains intact during C4 functionalization. |
| C3–Aldehyde Reactivity | Highly Electrophilic | Electron-withdrawing group (EWG) activates the pyridine ring; susceptible to nucleophilic attack. |
Mechanistic Rationale for Orthogonal Reactivity
The utility of 6-bromo-4-iodonicotinaldehyde lies in its perfectly tuned electronic and steric environment, which allows for orthogonal cross-coupling [3].
-
Chemoselectivity at C4 (Iodine): The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. In the presence of a low-valent Palladium(0) catalyst, oxidative addition occurs preferentially at the C4 position. The adjacent C3-aldehyde acts as an electron-withdrawing group, further lowering the LUMO of the C-I bond and accelerating the oxidative addition step.
-
Preservation and Subsequent Activation of C6 (Bromine): By controlling the temperature (typically ≤50°C) and limiting the equivalents of the coupling partner, the C6-Br bond remains completely intact during the first cross-coupling event. Once the C4 position is functionalized, the C6-Br bond can be activated using more forcing conditions (e.g., 80–100°C) and specialized electron-rich ligands (e.g., Xantphos or BrettPhos) for Buchwald-Hartwig aminations or secondary Suzuki couplings.
-
Aldehyde Utilization (C3): The aldehyde is a versatile handle. It can be temporarily protected (e.g., as an acetal) if strong nucleophiles are used in the cross-coupling steps. However, in many workflows, it is left unprotected and subsequently utilized for reductive amination or condensation with ortho-amino aromatics to forge fused bicyclic systems (e.g., naphthyridines).
Strategic Workflow: Three-Point Diversification
The following diagram illustrates the programmable sequence for functionalizing the scaffold.
Programmable three-step orthogonal functionalization workflow for the scaffold.
Validated Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4
Objective: Introduce an aryl/heteroaryl group exclusively at the C4 position while preserving the C6-bromide and C3-aldehyde. Causality: Using a mild base (Na2CO3) and a standard Pd(0) catalyst at ambient to slightly elevated temperatures prevents the premature activation of the C-Br bond.
-
Preparation: In an oven-dried Schlenk flask, charge 6-bromo-4-iodonicotinaldehyde (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv).
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv, 5 mol%). Note: Tetrakis is preferred here as its moderate reactivity prevents over-coupling.
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL), followed by Na2CO3 (2.0 equiv).
-
Reaction: Stir the biphasic mixture at 40°C under an argon atmosphere for 4–6 hours. Monitor strictly by LC-MS to prevent over-reaction.
-
Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield Intermediate 1.
Protocol B: Buchwald-Hartwig Amination at C6
Objective: Form a C-N bond at the remaining C6-bromide position. Causality: The C-Br bond requires a more electron-rich, sterically demanding ligand (e.g., Xantphos) to facilitate oxidative addition and subsequent reductive elimination of the amine.
-
Preparation: To a dry vial, add Intermediate 1 (1.0 equiv, 0.5 mmol), the desired primary or secondary amine (1.2 equiv), and Cs2CO3 (2.0 equiv).
-
Catalyst/Ligand: Add Pd2(dba)3 (0.025 equiv, 2.5 mol%) and Xantphos (0.05 equiv, 5 mol%).
-
Reaction: Suspend in anhydrous Toluene (5 mL). Seal the vial, purge with argon, and heat to 90°C for 12 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash chromatography to yield Intermediate 2.
Protocol C: Reductive Amination at C3
Objective: Convert the C3-aldehyde into a substituted amine. Causality: Sodium triacetoxyborohydride (STAB) is chosen as the reductant because it is mild enough to selectively reduce the intermediate iminium ion without reducing the aldehyde directly to a primary alcohol.
-
Imine Formation: Dissolve Intermediate 2 (1.0 equiv, 0.2 mmol) and the target amine (1.5 equiv) in 1,2-Dichloroethane (3 mL). Add glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir at room temperature for 2 hours.
-
Reduction: Add NaBH(OAc)3 (2.0 equiv) in one portion. Stir for an additional 12 hours at room temperature.
-
Quench & Isolate: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, concentrate, and purify via preparative HPLC to yield the final trisubstituted pyridine.
Quantitative Data & Optimization
The following table summarizes the optimization of the C4-selective Suzuki coupling (Protocol A), demonstrating the critical nature of temperature and catalyst selection in maintaining orthogonality.
| Catalyst System | Base | Solvent | Temp (°C) | C4-Coupled Yield (%) | C4/C6 Bis-Coupled (%) | Unreacted Scaffold (%) |
| Pd(PPh3)4 (5 mol%) | Na2CO3 | Dioxane/H2O | 40 | 88% | <2% | 10% |
| Pd(PPh3)4 (5 mol%) | Na2CO3 | Dioxane/H2O | 80 | 45% | 50% | 5% |
| Pd(dppf)Cl2 (5 mol%) | K3PO4 | Toluene/H2O | 50 | 60% | 35% | 5% |
| Pd2(dba)3 / XPhos | Cs2CO3 | THF | 60 | 30% | 65% | 5% |
References
Application Note: Sequential Site-Selective Synthesis of 4,6-Disubstituted Nicotinates from 6-Bromo-4-iodonicotinaldehyde
Strategic Rationale & Mechanistic Causality
In modern drug discovery, highly functionalized pyridine scaffolds are essential building blocks for kinase inhibitors and GPCR modulators. 6-Bromo-4-iodonicotinaldehyde (CAS: 1289001-28-0) is a uniquely valuable starting material because it possesses three orthogonal reactive sites: a C3-aldehyde, a C4-iodide, and a C6-bromide.
-
Oxidative Esterification (C3 Protection & Activation): Aldehydes are highly susceptible to decarbonylation or unwanted imine condensation under palladium-catalyzed cross-coupling conditions. By immediately converting the C3-aldehyde to a methyl ester (nicotinate) using a mild
/ system, we protect the position and establish the pharmacologically relevant ester core. -
Chemoselective Suzuki-Miyaura Coupling (C4-I Activation): The C–I bond at the 4-position has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the C–Br bond at the 6-position (~285 kJ/mol). By strictly controlling the temperature (60 °C), Pd(0) undergoes oxidative addition exclusively at the C4-iodide, leaving the C6-bromide intact for downstream diversification.
-
Buchwald-Hartwig Amination (C6-Br Activation): With the C4 position substituted, the remaining C6-bromide can be activated at elevated temperatures (100 °C). Utilizing bulky, bidentate phosphine ligands (e.g., Xantphos) is critical here to enforce a cis-geometry on the palladium center, accelerating reductive elimination and preventing the pyridine nitrogen from coordinating and poisoning the catalyst .
Pathway Visualization
Sequential 3-step synthesis of 4,6-disubstituted nicotinates from 6-bromo-4-iodonicotinaldehyde.
Quantitative Data Summary: Optimization of Cross-Coupling
The following table summarizes the optimized conditions required to maintain strict chemoselectivity and maximize yields across the two cross-coupling steps.
| Reaction Step | Catalyst (mol%) | Ligand | Base | Solvent System | Temp (°C) | Expected Yield (%) | Chemoselectivity / Notes |
| C4-Suzuki | Pd(dppf)Cl₂ (5%) | None | Na₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 60 | 80–85 | >95% (C4 over C6). Optimal condition. |
| C4-Suzuki | Pd(PPh₃)₄ (5%) | None | K₃PO₄ (2 eq) | Toluene/H₂O (3:1) | 80 | 65–70 | ~85%. Higher temp risks C6 di-coupling. |
| C6-Amination | Pd₂(dba)₃ (2.5%) | Xantphos (5%) | Cs₂CO₃ (2 eq) | Dioxane (Anhydrous) | 100 | 75–80 | Ideal. Xantphos prevents catalyst poisoning. |
| C6-Amination | Pd(OAc)₂ (5%) | SPhos (10%) | NaOtBu (2 eq) | Toluene (Anhydrous) | 110 | 50–60 | Strong base risks ester hydrolysis/degradation. |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Oxidative Esterification to Methyl 6-bromo-4-iodonicotinate
Causality Check: We utilize
-
Reaction Setup: Charge an oven-dried round-bottom flask with 6-bromo-4-iodonicotinaldehyde (1.0 equiv) and anhydrous
(2.5 equiv). Suspend the mixture in anhydrous methanol to achieve a 0.2 M concentration. -
Oxidation: Cool the suspension to 0 °C using an ice bath. Add molecular iodine (
, 1.2 equiv) portion-wise over 10 minutes. -
Incubation & Monitoring: Remove the ice bath and stir at room temperature for 3–4 hours.
-
Self-Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The highly UV-active aldehyde starting material (lower
) must completely convert to a slightly higher ester spot. Do not proceed until the aldehyde is undetectable.
-
-
Quench & Workup: Quench the reaction by adding saturated aqueous
dropwise.-
Self-Validation: A successful quench is visually confirmed when the dark brown iodine color transitions to a pale yellow or colorless solution.
-
-
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the intermediate ester.
Protocol B: Chemoselective C4-Suzuki-Miyaura Coupling
Causality Check: Dioxane/Water (4:1) is selected as the solvent system because it effectively solubilizes both the organic nicotinate and the inorganic
-
Reagent Assembly: In a Schlenk tube, combine methyl 6-bromo-4-iodonicotinate (1.0 equiv), the desired arylboronic acid (1.05 equiv), and
(5 mol%). -
Degassing: Evacuate and backfill the tube with
three times. Add degassed 1,4-dioxane and 2M aqueous (2.0 equiv). -
Controlled Heating: Heat the mixture strictly at 60 °C for 6 hours.
-
Self-Validation: Analyze the crude mixture via LC-MS. The mass spectrum must show the dominant peak of the mono-coupled product. If a di-coupled mass is observed, the temperature was too high or excess boronic acid was used.
-
-
Purification: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Perform standard aqueous extraction, concentrate, and purify via silica gel chromatography to isolate the C4-aryl-6-bromonicotinate.
Protocol C: C6-Buchwald-Hartwig Amination
Causality Check: The use of
-
Catalyst Pre-Mixing: To an oven-dried vial, add the C4-aryl-6-bromonicotinate (1.0 equiv), the desired primary or secondary amine (1.2 equiv),
(2.5 mol%), Xantphos (5 mol%), and (2.0 equiv). -
Inert Atmosphere: Evacuate and backfill with
three times. Inject anhydrous, degassed 1,4-dioxane (0.1 M). -
High-Temperature Coupling: Seal the vial and heat at 100 °C for 12 hours.
-
Self-Validation: Confirm complete consumption of the bromide via LC-MS. If the reaction stalls, analyze the spectra for hydrodehalogenation (debromination) side-products, which indicates the amine is acting as a hydride source rather than a nucleophile .
-
-
Final Isolation: Cool the reaction, dilute with dichloromethane, filter through Celite, and concentrate. Purify the crude residue via flash chromatography to yield the final 4,6-disubstituted nicotinate.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 57469563, 6-bromo-4-iodonicotinaldehyde". PubChem. URL:[Link]
-
Yatham, V. R., et al. "DABCO- and DBU-promoted one-pot reaction of N-sulfonyl ketimines with Morita–Baylis–Hillman carbonates: a sequential approach to (2-hydroxyaryl)nicotinate derivatives". Beilstein Journal of Organic Chemistry, 2018, 14, 2773–2783. URL:[Link]
Application Notes and Protocols for the Condensation of 6-Bromo-4-iodonicotinaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthesis of Halogenated Pyridine Imine Scaffolds
The synthesis of imines, or Schiff bases, through the condensation of primary amines with aldehydes is a cornerstone of modern organic chemistry.[1][2] These reactions are fundamental to the construction of diverse molecular architectures, particularly in the realm of medicinal chemistry where the resulting C=N bond serves as a versatile linchpin for further functionalization. The subject of this guide, 6-Bromo-4-iodonicotinaldehyde, is a highly functionalized pyridine scaffold of significant interest in drug discovery. The presence of two distinct halogen atoms, bromine and iodine, at positions amenable to a variety of cross-coupling reactions, makes the selective formation of an imine at the aldehyde a critical and potentially challenging transformation.
This document provides a comprehensive guide to the procedures for the condensation of 6-Bromo-4-iodonicotinaldehyde with primary amines. We will delve into the mechanistic underpinnings of this reaction, outline detailed experimental protocols, and address the critical aspects of chemoselectivity, purification, and characterization, all while considering the unique reactivity imparted by the halo-substituents.
Mechanistic Considerations: Achieving Chemoselective Imine Formation
The condensation of an aldehyde with a primary amine to form an imine is a reversible, acid-catalyzed reaction.[3][4] The generally accepted mechanism proceeds through a two-stage process:
-
Nucleophilic Addition: The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer to yield a neutral carbinolamine intermediate.[4]
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the imine.[4]
The pH of the reaction medium is a critical parameter.[3] The reaction rate is typically maximal at a weakly acidic pH (around 4-5).[5] At high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, slowing down the dehydration step. Conversely, at low pH, the amine nucleophile becomes protonated, rendering it non-nucleophilic and inhibiting the initial addition step.[6]
A key challenge in the condensation of 6-Bromo-4-iodonicotinaldehyde is to achieve selective imine formation without triggering side reactions involving the bromo and iodo substituents. Reactions such as the Buchwald-Hartwig amination and Ullmann condensation, which also form C-N bonds, typically require more forcing conditions, including palladium or copper catalysts, strong bases, and elevated temperatures.[7] Therefore, the protocols outlined below are designed to be sufficiently mild to favor imine formation exclusively.
Experimental Protocols
The following protocols provide a starting point for the condensation of 6-Bromo-4-iodonicotinaldehyde with primary amines. Optimization may be required depending on the specific amine used.
Protocol 1: General Procedure with Acid Catalysis and Azeotropic Water Removal
This method is suitable for a wide range of primary amines and employs a Dean-Stark apparatus to drive the reaction to completion by removing the water byproduct.
Materials:
-
6-Bromo-4-iodonicotinaldehyde
-
Primary amine (e.g., aniline, benzylamine)
-
Toluene, anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or glacial acetic acid
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask, condenser, and Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 6-Bromo-4-iodonicotinaldehyde (1.0 eq).
-
Add the primary amine (1.0 - 1.2 eq) to the flask.
-
Add anhydrous toluene to the flask to a concentration of approximately 0.2-0.5 M with respect to the aldehyde.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq) or a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Mild, Room Temperature Procedure with a Dehydrating Agent
This protocol is advantageous for sensitive substrates or when heating is undesirable. Molecular sieves are used to remove water as it is formed.
Materials:
-
6-Bromo-4-iodonicotinaldehyde
-
Primary amine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Activated molecular sieves (3Å or 4Å)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add 6-Bromo-4-iodonicotinaldehyde (1.0 eq) and activated molecular sieves.
-
Add anhydrous DCM or THF to the flask.
-
Add the primary amine (1.0 - 1.2 eq) to the stirred suspension.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, filter off the molecular sieves and wash them with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product as necessary.
Data Presentation: Key Reaction Parameters
| Parameter | Protocol 1 | Protocol 2 | Rationale |
| Temperature | Reflux | Room Temperature | Protocol 1 uses heat to accelerate the reaction and facilitate azeotropic water removal. Protocol 2 is designed for heat-sensitive substrates. |
| Catalyst | p-TsOH or Acetic Acid | None (or optional mild acid) | Acid catalysis protonates the carbonyl group, increasing its electrophilicity, and facilitates the dehydration step.[2] |
| Water Removal | Dean-Stark Apparatus | Molecular Sieves | Both methods effectively remove water to drive the reversible reaction towards the imine product.[8] |
| Solvent | Toluene | DCM or THF | Toluene is suitable for azeotropic distillation. DCM and THF are good solvents for room temperature reactions. |
Purification and Characterization
Purification:
The resulting imines can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate).[9] For non-crystalline products or to remove stubborn impurities, column chromatography on silica gel is a common method. It is important to note that imines can be susceptible to hydrolysis on acidic silica gel. To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v in the eluent).[10]
Characterization:
The successful formation of the imine product can be confirmed by a combination of spectroscopic techniques:
-
FT-IR Spectroscopy: The disappearance of the C=O stretching band of the aldehyde (typically around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹), and the appearance of a new C=N stretching band for the imine (around 1640-1690 cm⁻¹) are indicative of product formation.[11][12]
-
¹H NMR Spectroscopy: The most characteristic signal is the appearance of a singlet for the imine proton (-CH=N-), typically in the range of δ 8.0-9.0 ppm. The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine N-H protons should also be observed.
-
¹³C NMR Spectroscopy: The carbon of the C=N bond will appear in the range of δ 160-170 ppm. The disappearance of the aldehyde carbonyl carbon signal (around δ 190-200 ppm) is also a key indicator.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the expected molecular weight of the imine product. The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom.[13]
Visualizing the Workflow
Caption: Experimental workflow for the condensation of 6-Bromo-4-iodonicotinaldehyde with amines.
Conclusion
The condensation of 6-Bromo-4-iodonicotinaldehyde with primary amines offers a direct route to valuable, highly functionalized imine building blocks. By carefully controlling the reaction conditions, particularly by employing mild acid catalysis and efficient water removal, it is possible to achieve high yields of the desired imine product while preserving the integrity of the bromo and iodo substituents for subsequent synthetic transformations. The protocols and characterization guidelines provided herein serve as a robust foundation for researchers and drug development professionals to successfully navigate this important chemical transformation.
References
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]
-
Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II. Lumen Learning. [Link]
-
Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Wentzel Lab. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Reaction of aromatic aldehydes with aromatic amines [Table]. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2010). Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. [Link]
-
ChemComplete. (2022, March 13). Aldehydes and Ketones - Imine Formation [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Amines-Practice Problems. Chemistry Steps. [Link]
-
Reddit. (2021, July 18). Does imine/amine formation require the presence of an acid catalyst?. r/chemhelp. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of imine compounds O 1 -O 5 [Scientific Diagram]. ResearchGate. [Link]
-
Journal of the American Chemical Society. (2014, January 7). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Selected IR stretching frequencies, and 1 H and 13 C NMR chemical shifts of the …. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). National Center for Biotechnology Information. [Link]
-
Redalyc. (n.d.). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc. [Link]
-
National Center for Biotechnology Information. (n.d.). A palladium-catalyzed synthesis of (hetero)aryl-substituted imidazoles from aryl halides, imines and carbon monoxide. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). FTIR spectra of the investigated imines [Scientific Diagram]. ResearchGate. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. ResearchGate. [Link]
-
MIT Open Access Articles. (n.d.). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. [Link]
-
ResearchGate. (2022, January 15). (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2016, November 3). A palladium-catalyzed synthesis of (hetero)aryl-substituted imidazoles from aryl halides, imines and carbon monoxide. Chemical Science. [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). [Link]
-
Dalton Transactions. (n.d.). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. The Royal Society of Chemistry. [Link]
-
Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry. Open Access Pub. [Link]
-
Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Semantic Scholar. (1975, April 1). Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution. Semantic Scholar. [Link]
-
ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography?. ResearchGate. [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
KAIST Library. (n.d.). Separation and purification by crystallization [electronic resource]. KAIST Library. [Link]
-
Semantic Scholar. (n.d.). Synthesis , characterization and antimicrobial activity of 6-bromo-4-methoxy-4-( substituted phenyl ) iminoflavone. Semantic Scholar. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 2012, 4(1):501-507. JOCPR. [Link]
-
Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]
-
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]
Sources
- 1. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 6-Bromo-4-iodonicotinaldehyde
Introduction: The Significance of 6-Bromo-4-iodonicotinaldehyde
6-Bromo-4-iodonicotinaldehyde, also known as 6-Bromo-4-iodopyridine-3-carboxaldehyde, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive aldehyde group and two distinct halogen atoms (bromine and iodine) on the pyridine core, makes it a versatile intermediate for constructing complex molecular architectures. The bromine and iodine moieties serve as orthogonal synthetic handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the sequential and regioselective introduction of diverse substituents. The aldehyde group provides a gateway for transformations such as reductive amination, Wittig reactions, and condensations. This guide presents a robust, four-step synthetic pathway starting from commercially available 6-bromonicotinic acid, designed to provide researchers with a reliable and reproducible methodology for obtaining this valuable building block.
Overall Synthetic Workflow
The synthesis is designed as a logical four-step sequence, prioritizing high yields and selectivity. The pathway involves an initial protection of the carboxylic acid, followed by a highly regioselective iodination step, and concludes with a two-step reduction-oxidation sequence to unmask the aldehyde functionality.
Troubleshooting & Optimization
Technical Support Center: 6-Bromo-4-iodonicotinaldehyde Coupling Optimization
Case ID: T-PYR-4I6Br-CHO Subject: Improving Yield & Regioselectivity in Cross-Coupling Reactions Status: Active Guide
Executive Summary: The "Iodine-First" Principle
You are working with 6-bromo-4-iodonicotinaldehyde , a densely functionalized pyridine scaffold. The primary challenge with this substrate is chemoselectivity .
The molecule contains two electrophilic sites (C4-I and C6-Br) and one electrophilic/nucleophilic sensitive group (C3-CHO). Successful coupling relies entirely on exploiting the bond dissociation energy difference between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds.
-
The Goal: Activate the C4-I bond for oxidative addition while leaving the C6-Br bond intact for future functionalization.
-
The Trap: "Scrambling" (reaction at both sites), dehalogenation (loss of Iodine), or aldehyde condensation.
Mechanistic Insight & Reactivity Map
To improve yield, you must visualize the electronic and steric environment of the substrate.
Reactivity Analysis[1][2]
-
C4-Iodo (Primary Target):
-
Activation: Highly reactive due to the weak C-I bond and the electron-withdrawing nature of the pyridine ring (para-like position relative to N) and the ortho-formyl group.
-
Risk: Steric crowding from the C3-aldehyde can sometimes slow down oxidative addition, allowing side reactions (dehalogenation) to compete.
-
-
C6-Bromo (Secondary Target):
-
Activation: Less reactive than C-I. Requires higher temperatures or more electron-rich ligands to activate.
-
Risk: If the catalyst is too active (e.g., SPhos, XPhos) or temperature is >90°C, this position will react, leading to bis-coupled byproducts.
-
-
C3-Formyl (Aldehyde):
-
Risk: Susceptible to Cannizzaro reaction (in strong base), oxidation, or condensation with amines.
-
Visualization: Reaction Pathways
The following diagram illustrates the competition between the desired pathway and common failure modes.
Figure 1: Reaction pathway analysis showing the narrow operating window for selective C4 functionalization.
Critical Parameters for Yield Optimization
A. Catalyst & Ligand Selection
For this specific substrate, less is often more .[1] You do not want the most active "super-catalyst" because it will erode selectivity.
| Ligand Class | Example | Recommendation | Why? |
| Triphenylphosphine | Pd(PPh₃)₄ | HIGHLY RECOMMENDED | Provides excellent selectivity for I over Br. The oxidative addition into C-Br is slow with this ligand at moderate temps [1]. |
| Bidentate (Ferrocenyl) | Pd(dppf)Cl₂ | GOOD ALTERNATIVE | Larger bite angle increases stability, good for scale-up. Slightly more active than PPh₃. |
| Biaryl Phosphines | SPhos, XPhos | AVOID | These are designed to activate unreactive chlorides. They will likely activate the C6-Br bond, causing mixtures [2]. |
B. Base Selection (The Aldehyde Factor)
The C3-aldehyde is base-sensitive. Avoid hydroxides (NaOH, KOH) which promote Cannizzaro disproportionation.
-
Best: Na₂CO₃ or K₂CO₃ (Standard Suzuki).
-
Alternative: K₃PO₄ (Anhydrous) if the aldehyde is extremely sensitive or if using anhydrous conditions.
-
Avoid: Cs₂CO₃ (often too strong/soluble for this specific selectivity profile) or alkoxides (NaOtBu).
C. Solvent Systems[4][5][6]
-
Toluene/Water (4:1): The biphasic nature helps modulate the base concentration in the organic phase, protecting the aldehyde.
-
DME/Water: Good solubility for polar pyridines.
-
Avoid: Alcohols (MeOH/EtOH) as primary solvents to prevent hemiacetal formation or reduction.
Validated Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling (C4-Arylation)
Target: Coupling at C4-Iodo only.
Reagents:
-
6-Bromo-4-iodonicotinaldehyde (1.0 equiv)
-
Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is key.
-
Pd(PPh₃)₄ (3-5 mol%)
-
Na₂CO₃ (2.0 equiv)[2]
-
Solvent: Toluene:Ethanol:Water (4:1:1) or DME:Water (3:1)
Step-by-Step:
-
Degassing: Charge the reaction vessel with the halide, boronic acid, and base. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling and catalyst death.
-
Catalyst Addition: Add Pd(PPh₃)₄ under positive inert gas pressure.
-
Solvent Addition: Add degassed solvents via syringe.
-
Temperature Control: Heat to 70–80°C .
-
Warning: Do not reflux at 110°C (Toluene boiling point) immediately. Monitor TLC/LCMS at 2 hours. Only increase temp if C4-I is unreacted.
-
-
Monitoring: Look for the disappearance of the starting material. If the mono-coupled product appears and persists, stop. If you see a new spot (bis-coupled), lower the temp in the next run.
Protocol B: Regioselective Sonogashira Coupling
Target: Alkynylation at C4-Iodo.
Reagents:
-
6-Bromo-4-iodonicotinaldehyde (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (1 mol%) — Keep Cu low to prevent homocoupling of alkyne.
-
Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: THF or DMF (Anhydrous)
Step-by-Step:
-
Mix: Dissolve halide and catalyst in anhydrous solvent under Argon.
-
Add: Add the alkyne and amine base.
-
Reaction: Stir at Room Temperature (25°C) first. The C4-I bond is reactive enough to couple at RT or mild heating (40°C) in Sonogashira conditions.
-
Note: Heating >60°C poses a high risk of reacting the C6-Br.
-
Troubleshooting Guide (FAQ)
Q1: I am seeing significant amounts of the bis-coupled product (reaction at both I and Br).
Cause: Catalyst is too active or temperature is too high. Fix:
-
Switch to Pd(PPh₃)₄ if using a more active catalyst.
-
Reduce temperature by 20°C.
-
Reduce Boronic Acid equivalents to 0.95–1.0 (starve the reaction).
Q2: My reaction turns black immediately and yield is low (Pd Black precipitation).
Cause: The pyridine nitrogen or the aldehyde might be coordinating and poisoning the catalyst, or the reaction is stalling. Fix:
-
Ensure rigorous degassing (oxygen accelerates catalyst decomposition).
-
Increase ligand ratio: Add extra PPh₃ (10 mol%) to stabilize the Pd species.
Q3: I see a product with Mass [M-126] (Loss of Iodine, replaced by H).
Cause: Protodehalogenation. This occurs when the oxidative addition happens, but the transmetallation is slow, and the Pd species abstracts a hydride (often from the solvent or base). Fix:
-
Concentration: Run the reaction more concentrated (0.2 M instead of 0.05 M) to speed up the intermolecular transmetallation.
Troubleshooting Logic Flowchart
Figure 2: Decision tree for common experimental failures.
References
-
Reactivity of Halogenated Pyridines
- Title: Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Compar
-
Source: Benchchem Technical Guides.[6]
-
Link: (General reference for Halopyridine reactivity: I > Br > Cl).
-
Suzuki Coupling Mechanisms & Selectivity
- Title: Suzuki Coupling - Organic Chemistry Portal.
-
Source: Organic Chemistry Portal.[4]
-
Link:
-
Regioselectivity in Polyhalogenated Heterocycles
- Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes (Analogous mechanistic study).
- Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem.
-
Link:
-
Handling Pyridyl Boronates/Halides
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[7]
- Source: N
-
Link:
-
Sources
- 1. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 2. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
purification methods for crude 6-Bromo-4-iodonicotinaldehyde
Technical Support Center: Purification of 6-Bromo-4-iodonicotinaldehyde
Ticket System Status: [ONLINE] Current Expert: Dr. Aris (Senior Application Scientist, Heterocyclic Chemistry) Subject: Troubleshooting & Protocols for Intermediate #6B4I-Nic (6-Bromo-4-iodonicotinaldehyde)
Executive Summary: The Molecule & The Challenge
User Context: You are working with 6-Bromo-4-iodonicotinaldehyde . The Chemical Reality: This is a "high-maintenance" scaffold.
-
The 4-Iodo Position: This is the "weakest link." Flanked by the pyridine nitrogen and an electron-withdrawing aldehyde at C3, this iodine is highly activated for Nucleophilic Aromatic Substitution (
) and extremely sensitive to metal-halogen exchange or photolytic cleavage. -
The Aldehyde: Prone to oxidation (to carboxylic acid) and hydrate formation (gem-diol) due to the electron-deficient pyridine ring.
-
The Impurities: Common contaminants include the 4-chloro analog (if made via
), the des-iodo byproduct (6-bromonicotinaldehyde), or regioisomers from non-selective lithiation.
Module 1: Diagnostic Troubleshooting (Triage)
User Query: "My crude solid is turning purple/brown on the bench. Is it decomposing?"
Expert Resolution:
Yes. This is the 'Iodine Bloom'.
The purple color indicates the liberation of elemental iodine (
-
Cause 1: Photolysis. C-I bonds in electron-deficient heterocycles are photosensitive.
-
Fix: Wrap all flasks in aluminum foil immediately. Work under low light if possible.
-
-
Cause 2: Acidic Autocatalysis. If your crude contains residual acid (from hydrolysis steps), it catalyzes the decomposition of the aldehyde and the displacement of iodine.
-
Fix: Wash the crude organic phase with saturated
before attempting purification.
-
User Query: "TLC shows a streak or multiple spots for the main product. Is it impure?"
Expert Resolution: Not necessarily. Electron-deficient aldehydes often exist in equilibrium with their hydrates (gem-diols) or hemiacetals (if methanol was used) on silica gel.
-
The Test: Run a 2D-TLC. Spot the plate, run it, dry it, rotate 90°, and run again. If the spots align on the diagonal, they are stable impurities. If off-diagonal spots appear, your compound is decomposing or equilibrating on the silica.
Module 2: The "Gold Standard" Purification (Bisulfite Adduct)
Context: Chromatography is risky due to iodine instability. Crystallization can be low-yield. The Sodium Bisulfite (
Protocol #6B4I-Bisulfite
Step 1: Adduct Formation [1]
-
Dissolve crude 6-Bromo-4-iodonicotinaldehyde (10 g) in a minimal amount of THF or Ethyl Acetate (approx. 30-50 mL). Note: Avoid alcohols to prevent acetal formation.
-
Prepare a saturated aqueous solution of
(freshly made). -
Add the bisulfite solution (1.5 equivalents) to the organic phase under vigorous stirring.
-
Stir for 2-4 hours. The bisulfite adduct is ionic and will either precipitate as a white solid or migrate entirely into the aqueous layer.
Step 2: The Wash (Crucial for Purity)
-
If Solid Precipitates: Filter the solid.[2] Wash the filter cake with diethyl ether (removes non-aldehyde organic impurities).
-
If Soluble in Water: Separate the layers.[3] Keep the aqueous layer. Wash the aqueous layer twice with Ethyl Acetate (discard organics). Your product is now trapped in the water phase as a salt.
Step 3: Regeneration
-
Place the solid adduct (or aqueous solution) in a flask.
-
Add Ethyl Acetate (or DCM) and cool to 0°C.
-
Slowly add saturated
or solution until pH ~9-10.-
Warning: Do NOT use strong bases like NaOH. Hydroxide is a strong nucleophile and will displace the 4-Iodo group (
) to form the 4-hydroxy impurity.
-
-
Stir for 30 mins. The aldehyde regenerates and partitions into the organic layer.[3]
-
Separate, dry (
), and concentrate in vacuo (bath < 35°C).
Module 3: Chromatography (If You Must)
User Query: "The bisulfite method didn't work for my scale. I need to run a column. The product decomposes on silica."
Expert Resolution: Standard silica gel is slightly acidic (pH 6-6.5). This acidity, combined with the Lewis acidity of the silica surface, promotes de-iodination. You must passivate the silica.
Protocol #6B4I-NeutSilica
| Parameter | Recommendation | Why? |
| Stationary Phase | Neutralized Silica | Slurry silica in eluent + 1% |
| Eluent System | Hexanes / EtOAc | Avoid MeOH (nucleophilic) or DCM (can promote radical halogen transfer). |
| Loading | Solid Load (Celite) | Dissolving in DCM for liquid loading often leads to streaking. |
| Speed | Flash (Fast) | Minimize residence time. The longer it sits, the more iodine you lose. |
Visualization of Workflow:
Figure 1: Decision Matrix for Purification. Note the critical warning regarding base selection during regeneration.
Module 4: Crystallization (The Scalable Solution)
User Query: "I have 50g of material. Columns are impossible. What solvent system works?"
Expert Resolution: For halogenated pyridine aldehydes, "oiling out" is the enemy. You need a solvent system that solubilizes the impurities (often tars) while precipitating the crystalline aldehyde.
Recommended Solvent Systems:
-
Heptane / Ethyl Acetate (Best Balance):
-
Dissolve in minimal hot EtOAc (40-45°C).
-
Slowly add Heptane until cloudy.
-
Cool slowly to RT, then -20°C.
-
Why: Heptane is less likely to trap inside the crystal lattice than Hexane.
-
-
Acetonitrile (The "Polar" Option):
-
Dissolve in boiling MeCN. Cool to freezer temps.
-
Pros: Excellent for removing polar tarry impurities.
-
Cons: Yield might be lower due to higher solubility.
-
Critical Safety Note: Do NOT use hot methanol or ethanol. At reflux temperatures, the 4-iodo group can undergo
Module 5: Storage & Stability
Once purified, the battle isn't over. This molecule has a shelf-life.
-
Container: Amber glass vial (Strictly required).
-
Atmosphere: Argon or Nitrogen flush.
-
Temperature: -20°C (Freezer).
-
Stabilizer: If storing for >1 month, consider adding copper foil (radical scavenger) if the solid is dry, though this is less common for aldehydes than for pure halides.
References & Grounding
-
Bisulfite Purification of Aromatic Aldehydes:
-
Source: Vogel's Textbook of Practical Organic Chemistry. The general validated method for separating aldehydes from non-carbonyl impurities via
adducts. -
Relevance: Confirms the chemoselectivity of the bisulfite method for pyridine aldehydes.
-
Link:
-
-
Reactivity of 4-Halopyridines:
-
Source:Organic Syntheses, Coll.[4] Vol. 10, p. 200 (2004). Discusses the lability of 4-substituted pyridines and
susceptibility. -
Relevance: Supports the warning against using strong bases (NaOH) or nucleophilic solvents (MeOH) at high heat.
-
Link:
-
-
Silica Gel Acidity & Iodine Stability:
-
Source:Journal of Chromatography A. General principles of solute decomposition on acidic silica surfaces.
-
Relevance: Validates the need for triethylamine neutralization during chromatography.
-
Link:
-
-
Synthesis of Halogenated Nicotinaldehydes:
-
Source:Journal of Organic Chemistry. Methods for metallation and formylation of halopyridines.
-
Relevance: Provides context on likely impurities (regioisomers) necessitating the bisulfite purification step.
-
Link:
-
Sources
- 1. CN106146417A - A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole - Google Patents [patents.google.com]
- 2. Nerdfighteria Wiki - Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [nerdfighteria.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
preventing oxidation of aldehyde group in 6-Bromo-4-iodonicotinaldehyde
Welcome to the technical support center for 6-Bromo-4-iodonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling, use, and stability of this versatile building block. Our goal is to empower you to anticipate and overcome common challenges, ensuring the integrity of your experiments and the success of your synthetic endeavors.
I. Understanding the Challenge: The Susceptibility of the Aldehyde Group to Oxidation
6-Bromo-4-iodonicotinaldehyde is a trifunctional synthetic intermediate, offering distinct reactivity at the iodo, bromo, and aldehyde moieties. The aldehyde group, while essential for various transformations such as reductive aminations, Wittig reactions, and condensations, is also the most sensitive to oxidation. Exposure to atmospheric oxygen, particularly under ambient light and elevated temperatures, can lead to the formation of the corresponding carboxylic acid, 6-bromo-4-iodonicotinic acid. This impurity can complicate subsequent reactions, reduce yields, and lead to purification challenges. This guide will provide you with the necessary knowledge and protocols to mitigate this issue effectively.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary signs of oxidation in my sample of 6-Bromo-4-iodonicotinaldehyde?
A1: The most common sign of oxidation is a change in the physical appearance of the material, from a white or off-white solid to a yellowish or brownish hue. On an analytical level, you may observe a new spot on your Thin Layer Chromatography (TLC) plate (typically at a lower Rf value), or an additional peak in your HPLC chromatogram. NMR spectroscopy is a definitive method for detection; the aldehyde proton signal (around 10 ppm) will decrease in intensity, while a new, broad peak corresponding to a carboxylic acid proton may appear downfield (often >12 ppm).
Q2: What is the primary oxidation product, and what are its expected analytical characteristics?
A2: The primary oxidation product is 6-bromo-4-iodonicotinic acid. Based on data for structurally related compounds, the following analytical data can be anticipated:
-
¹H NMR: The two aromatic protons will likely appear as singlets or doublets in the 8-9 ppm region. The carboxylic acid proton will be a broad singlet, typically above 12 ppm.[1]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the carboxylic acid, with a characteristic isotopic pattern for one bromine atom.
Q3: What are the optimal storage conditions for 6-Bromo-4-iodonicotinaldehyde to prevent oxidation?
A3: To ensure the long-term stability of 6-Bromo-4-iodonicotinaldehyde, it is crucial to store it under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, amber glass vial to protect it from light. For extended storage, refrigeration at 2-8°C is recommended.
Q4: I am planning a multi-step synthesis. When should I be most concerned about oxidation?
A4: Oxidation can occur at any stage where the compound is exposed to air and/or light. Be particularly cautious during:
-
Work-up and purification: Prolonged exposure to air during extraction, filtration, or column chromatography can lead to oxidation.
-
Reaction setup: If the reaction is not performed under an inert atmosphere, oxidation can compete with your desired transformation.
-
Storage of solutions: Solutions of the aldehyde, especially in solvents that are not rigorously degassed, are more prone to oxidation than the solid material.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 6-Bromo-4-iodonicotinaldehyde.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent results in a cross-coupling reaction. | The aldehyde group may be interfering with the catalyst or reacting under the basic conditions. | 1. Protect the aldehyde: Before performing the cross-coupling, protect the aldehyde group as an acetal (see Protocol II). Acetals are generally stable to the basic conditions of Suzuki and Sonogashira couplings.[2] 2. Optimize reaction conditions: Use milder bases (e.g., K₂CO₃ instead of stronger bases) and the lowest possible temperature that still allows for efficient coupling. |
| A new, more polar impurity is observed by TLC after a reaction. | This is likely the 6-bromo-4-iodonicotinic acid byproduct from oxidation. | 1. Confirm the impurity: If possible, obtain an NMR or mass spectrum of the crude material to confirm the presence of the carboxylic acid. 2. Purify the product: The carboxylic acid can often be removed by washing an ethereal or ethyl acetate solution of the crude product with a mild aqueous base (e.g., saturated NaHCO₃ solution). The desired aldehyde should remain in the organic layer. |
| Low yield in a reaction where the aldehyde is a reactant. | The starting material may have partially oxidized, reducing the amount of active aldehyde available. | 1. Check the purity of the starting material: Before starting the reaction, run a quick purity check (e.g., ¹H NMR or HPLC) to quantify the amount of aldehyde remaining. 2. Use freshly opened or purified material: If significant oxidation has occurred, it is best to use a fresh sample or purify the existing material before use. |
| Difficulty achieving selective reaction at the iodo- or bromo- position. | The aldehyde group might be influencing the electronic properties of the ring or coordinating to the metal catalyst. | 1. Protect the aldehyde: As mentioned, an acetal protecting group will prevent any electronic interference or coordination from the aldehyde. 2. Leverage the inherent reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity order is generally I > Br > Cl. To react selectively at the iodine, use milder conditions (e.g., lower temperature, shorter reaction time). More forcing conditions will be required to react at the bromine. |
IV. Key Experimental Protocols
Protocol I: Analytical Confirmation of Oxidation
Objective: To definitively identify and quantify the presence of 6-bromo-4-iodonicotinic acid in a sample of 6-Bromo-4-iodonicotinaldehyde.
Methodology: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Look for the characteristic aldehyde proton singlet around δ 9.5-10.5 ppm.
-
Search for a broad singlet corresponding to the carboxylic acid proton, typically at δ > 12 ppm (this may be less visible in CDCl₃ unless the concentration of the acid is high).
-
The aromatic protons of both the aldehyde and the carboxylic acid will appear in the δ 7.5-9.0 ppm region. The presence of two sets of aromatic signals can indicate a mixture.
-
Integration of the aldehyde proton signal relative to the aromatic signals can be used to estimate the purity of the sample.
-
Protocol II: Protection of the Aldehyde Group as a Diethyl Acetal
Objective: To protect the aldehyde functionality to prevent oxidation or unwanted side reactions during subsequent synthetic steps.
Materials:
-
6-Bromo-4-iodonicotinaldehyde
-
Triethyl orthoformate
-
Anhydrous ethanol
-
A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid monohydrate, PTSA)
Procedure:
-
To a solution of 6-Bromo-4-iodonicotinaldehyde (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq).
-
Add a catalytic amount of PTSA (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting aldehyde is consumed.
-
Quench the reaction by adding a few drops of triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude acetal, which can be purified by column chromatography if necessary.
Protocol III: Deprotection of the Diethyl Acetal
Objective: To regenerate the aldehyde group after the desired synthetic transformations have been completed.
Materials:
-
Acetal-protected 6-Bromo-4-iodonicotinaldehyde derivative
-
Acetone
-
Water
-
A catalytic amount of a mild acid (e.g., PTSA or dilute HCl)
Procedure:
-
Dissolve the acetal in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of PTSA.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aldehyde.
V. Visualization of Key Concepts
Oxidation Pathway
Caption: The oxidation of 6-Bromo-4-iodonicotinaldehyde to its corresponding carboxylic acid.
Protection/Deprotection Workflow
Caption: A typical workflow involving the protection and deprotection of the aldehyde group.
VI. References
-
BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Retrieved from BenchChem Technical Support.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
-
Guidechem. (2022). What are the properties, synthesis, and applications of 6-Bromonicotinic acid?. Retrieved from Guidechem.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from ResearchGate.
-
¹H-NMR and ¹³C-NMR Spectra. (n.d.).
-
LibreTexts. (2019). 21.15 Acetals as Protecting Groups. Chemistry LibreTexts.
-
PubChemLite. 6-bromo-4-iodonicotinaldehyde (C6H3BrINO).
-
RSC Publishing. (n.d.). Quantitative kinetics reveal that reactions of HO2 are a significant sink for aldehydes in the atmosphere and may initiate the formation of highly oxygenated molecules via autoxidation.
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
-
Reagentia. 6-Bromo-4-Iodonicotinic Acid (1 x 1 g).
-
Emwas, A. H., et al. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. PMC.
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
-
Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. (n.d.). Semantic Scholar.
-
Latona, D. F. (n.d.). Oxidation of Formaldehyde by Mn(VII) in Alkaline Medium, A Kinetic Study. Nigerian Research Journal of Chemical Sciences.
-
Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters. (n.d.). PMC.
-
Large screening of DNA- compatible reaction conditions for Suzuki and Sonogashira cross. (2021). Research Collection.
-
Three-component, one-pot tandem Sonogashira/Suzuki–Miyaura coupling reactions and derivatization for the synthesis. (n.d.).
-
ResearchGate. (n.d.). Kinetics of the Oxidation of Aliphatic Aldehydes by Chromic Acid.
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
-
Kinetics of Oxidation of Formaldehyde, Acetaldehyde, Propionaldehyde & Butyraldehyde by Ditelluratocuprate(III) in Alkaline. (n.d.).
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
-
BenchChem. (2025). A Head-to-Head Battle of C-C Bond Formers: Sonogashira vs. Suzuki Coupling. Retrieved from BenchChem Technical Support.
-
Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.). PMC.
-
SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
-
MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
Pearson. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions.
-
Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. (n.d.).
-
RSC Publishing. (2018). Preparation of acetals from aldehydes and alcohols under basic conditions.
-
BenchChem. (2025). Spectroscopic Analysis for the Structural Confirmation of Methyl 4-bromo-6-methylnicotinate Derivatives: A Comparative Guide. Retrieved from BenchChem Technical Support.
-
PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707.
-
Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1).
-
ChemicalBook. 5-Bromonicotinic acid(20826-04-4) MS spectrum.
-
AiFChem. (2025). 66092-63-5 | 6-Bromo-4-nitronicotinic acid.
-
PubMed. (2019). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles.
-
Reddit. (2023). selective nucleophilic substitution. r/chemhelp.
-
Reddit. (2024). acetals as protecting groups. r/OrganicChemistry.
Sources
optimal solvent systems for recrystallizing 6-Bromo-4-iodonicotinaldehyde
Technical Support Center: Purification of 6-Bromo-4-iodonicotinaldehyde
Status: Active Document ID: TS-6B4I-REC-001 Last Updated: 2025-10-27
Executive Summary & Chemical Profile
User Advisory: 6-Bromo-4-iodonicotinaldehyde is a highly functionalized pyridine intermediate. Its purification is complicated by two competing factors:
-
Solubility: The halogen atoms (Br, I) increase lipophilicity, making it soluble in common organics, while the aldehyde and pyridine nitrogen retain moderate polarity.
-
Stability: The C-I bond is distinctively weak (bond dissociation energy ~50-60 kcal/mol), making the compound sensitive to light and elevated temperatures (deiodination). The aldehyde moiety is prone to oxidation (to carboxylic acid) or hydration.
Standard Purification Strategy: While column chromatography is often the default for this class, recrystallization is superior for scaling up to >10g batches to remove trace regioisomers and metallic residues from previous coupling steps (e.g., LDA/lithiation byproducts).
Solvent System Selection Matrix
The following systems have been evaluated based on polarity matching and thermal stability windows.
| System Class | Solvent A (Solvent) | Solvent B (Anti-Solvent) | Suitability | Notes |
| Primary (Recommended) | Ethyl Acetate (EtOAc) | n-Heptane | General Purity | Best balance.[1] Heptane is preferred over Hexanes for its higher boiling point, preventing premature crashing out during hot filtration. |
| High Polarity | Acetonitrile (MeCN) | None (Single Solvent) | Removing Non-Polars | Excellent for removing non-polar starting materials. Requires cooling to -20°C for maximum yield. |
| Protic System | Isopropanol (IPA) | Water | Inorganic Salt Removal | Use only if crude contains significant inorganic salts. Risk: Aldehyde hydration may occur if heated too long. |
| Avoid | Acetone | Ether | N/A | Acetone often leads to "oiling out" with this compound; Ether is too volatile for effective thermal gradients. |
Decision Logic: Solvent Selection
Use the following logic flow to determine the optimal starting point for your specific crude batch.
Figure 1: Decision tree for selecting the recrystallization solvent based on impurity profile.
Detailed Experimental Protocol (EtOAc / Heptane)
Safety Pre-requisite: Perform all operations under low-light conditions (amber glassware or foil-wrapped) to prevent photo-deiodination.
Step 1: Dissolution
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethyl Acetate (3 mL per gram of crude).
-
Heat to mild reflux (approx. 75-77°C).
-
Observation: If solid remains, add EtOAc in 0.5 mL/g increments until fully dissolved.
-
Critical: If a small amount of dark solid remains insoluble after 5 mL/g, this is likely inorganic waste or polymerized aldehyde. Perform a hot filtration immediately.
-
Step 2: Anti-Solvent Addition
-
Remove heat source but keep stirring.
-
While the solution is still hot (~60°C), add n-Heptane dropwise.
-
Continue adding until a persistent turbidity (cloudiness) is observed.
-
Add 2-3 drops of EtOAc to clear the turbidity (restore solution).
Step 3: Crystallization
-
Wrap the flask in a towel or place in a warm oil bath (heat off) to allow slow cooling to room temperature. Rapid cooling causes oiling out.
-
Once at room temperature, move to a 4°C fridge for 2 hours, then -20°C freezer for 1 hour.
Step 4: Isolation
-
Filter the pale yellow/off-white needles using a Buchner funnel.
-
Wash with a cold 1:3 mixture of EtOAc:Heptane.
-
Dry under high vacuum at ambient temperature (Do not heat >40°C during drying to avoid sublimation or degradation).
Troubleshooting & FAQs
Issue 1: The product "Oiled Out" (formed a liquid blob instead of crystals).
Cause: The melting point of the solvated product dropped below the boiling point of the solvent mixture, or cooling was too rapid. Rescue Protocol:
-
Re-heat the mixture until the oil dissolves back into a solution.
-
Add more solvent (EtOAc) to lower the concentration slightly.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.
-
Cool much slower (e.g., leave the flask in the hot oil bath and let the bath cool down overnight).
Issue 2: The product turned dark brown/purple during heating.
Cause: Iodine liberation (Deiodination). This occurs if the heating was too prolonged or the temperature too high (>80°C). Solution:
-
Immediately stop heating.
-
Add a small amount of activated charcoal.
-
Filter hot through Celite.
-
Recrystallize again, but keep the temperature strictly below 70°C.
Issue 3: Low Recovery Yield (<50%).
Cause: Product is too soluble in the mother liquor. Solution:
-
Concentrate the mother liquor by 50% on a rotovap.
-
Add more anti-solvent (Heptane) and repeat cooling.
-
Alternative: Switch to Acetonitrile .[2] Dissolve at reflux, then cool to -20°C. Acetonitrile often has a steeper solubility curve for pyridines than EtOAc.
Mechanism of Impurity Removal
The following diagram explains why the EtOAc/Heptane system is effective for this specific halogenated aldehyde.
Figure 2: Separation logic. The structural symmetry of the 6-Br-4-I target allows for better lattice packing than its regioisomers, keeping the isomers in solution.
References
-
BenchChem Technical Support. (2025).[3][4] Purification of Halogenated Heterocycles: Protocols for Chromones and Pyridines. Retrieved from
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.[2][5] Atlantis Press.[2] (Demonstrates solubility/stability of the 6-bromo-4-iodo core). Retrieved from
-
MDPI. (2025). Solubility Properties of Halogenated Benzaldehydes.[6] (Provides thermodynamic basis for solubility trends in halogenated aromatic aldehydes). Retrieved from
-
Snyder, S. A., & Treitler, D. S. (2015). Halogenation in Organic Synthesis.[7] Organic Syntheses. (Discusses reactivity and stability of brominated/iodinated intermediates). Retrieved from
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | MDPI [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Minimizing Debromination in 6-Bromo-4-iodonicotinaldehyde Cross-Coupling
Welcome to the Technical Support Center for the synthetic optimization of 6-Bromo-4-iodonicotinaldehyde . As a highly functionalized pyridine building block, this molecule is prized in medicinal chemistry and drug development. However, selectively reacting at the C4-iodo position while preserving the C6-bromo position requires precise control over catalytic kinetics.
This guide provides researchers and scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate undesired hydrodehalogenation (debromination) side reactions.
Part 1: Mechanistic Causality (The "Why")
In palladium-catalyzed cross-couplings of polyhalogenated pyridines, the intrinsic reactivity follows the hierarchy C-I > C-Br > C-Cl [1]. While this inherent difference allows for regioselective oxidative addition at the C4-iodo position, unwanted debromination (hydrodehalogenation) at the C6-bromo position frequently occurs when a palladium-hydride (Pd-H) species forms and intercepts the catalytic cycle[2].
After the initial activation of the C4-I bond, the resulting Pd(II) intermediate must undergo transmetalation. If transmetalation is kinetically slow, the Pd(II) species can abstract a hydride from the reaction environment. This triggers a premature reductive elimination that yields a debrominated byproduct (Ar-H) instead of the desired cross-coupled product[3].
Caption: Competing catalytic pathways: Desired cross-coupling vs. undesired hydrodehalogenation.
Part 2: Troubleshooting FAQs
Q1: Why am I observing significant loss of the C6-bromine atom during my C4-selective Suzuki coupling? A1: The primary culprit is often an overly aggressive base. Strong, nucleophilic bases (e.g., NaOtBu, NaOH) can promote the formation of Pd-H species via β-hydride elimination pathways[2]. To mitigate this, switch to milder, sterically hindered, or inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃, which are effective for facilitating the desired coupling while minimizing debromination[2].
Q2: How does the choice of ligand affect debromination at the C6 position? A2: The nature of the palladium catalyst and its coordinating ligand significantly impacts the relative rates of the desired cross-coupling versus the undesired debromination[3]. Using bulky, electron-rich phosphine ligands (such as XPhos or SPhos) accelerates the transmetalation and reductive elimination steps. By increasing the kinetic rate of the main catalytic cycle, the slower hydride transfer pathway is effectively outcompeted, minimizing side reactions[4].
Q3: Can reaction temperature exacerbate C-Br cleavage? A3: Absolutely. Thermal decomposition of reagents (e.g., solvents, ligands) at elevated temperatures can generate unwanted hydride sources[2]. Furthermore, high thermal energy reduces the kinetic differentiation between the C4-I and C6-Br bonds. Running the reaction at the lowest effective temperature (e.g., 40–45 °C) is critical for maintaining C4 selectivity while preserving the C6-Br bond[5].
Q4: What role does the solvent play in hydrodehalogenation? A4: Protic solvents like ethanol or water can serve as direct sources of protons or hydrides, facilitating debromination[3]. Transitioning to strictly aprotic, rigorously degassed solvents (such as 1,4-Dioxane or Toluene) eliminates this hydride reservoir, drastically improving the survival rate of the C6-Br bond.
Part 3: Optimization Data
The following table summarizes the quantitative impact of various reaction parameters on the chemoselectivity of 6-Bromo-4-iodonicotinaldehyde during a standard Suzuki-Miyaura coupling.
| Catalyst / Ligand System | Base | Solvent System | Temp (°C) | Yield of Desired C4-Coupled (%) | Debrominated Byproduct (%) |
| Pd(PPh₃)₄ | NaOtBu | EtOH / H₂O | 80 °C | 25% | 65% |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane / H₂O | 80 °C | 45% | 35% |
| Pd(OAc)₂ / dppf | K₃PO₄ | Toluene | 60 °C | 78% | 12% |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Anhydrous Dioxane | 45 °C | 92% | < 5% |
Note: The transition from a protic solvent/strong base to an aprotic solvent/mild base with an electron-rich ligand completely shifts the kinetic preference away from hydrodehalogenation.
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating in-process LC-MS monitoring, researchers can quantify the ratio of the desired Ar-R product to the Ar-H byproduct in real-time. If Ar-H exceeds 5%, the system immediately signals that the base/solvent matrix is donating hydrides, prompting an immediate temperature reduction before the batch is compromised.
Methodology: Chemoselective C4-Suzuki-Miyaura Coupling
Step 1: Reagent Preparation & Rigorous Degassing
-
To an oven-dried Schlenk flask under an Argon atmosphere, add 6-Bromo-4-iodonicotinaldehyde (1.0 eq), the desired arylboronic acid (1.1 eq), and anhydrous Cs₂CO₃ (2.0 eq).
-
Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Crucial Step: Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the catalyst and trigger off-cycle decomposition.
Step 2: Catalyst Activation
-
In a separate argon-purged vial, pre-mix Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in a minimal amount of degassed 1,4-Dioxane.
-
Stir for 10 minutes until the active Pd(0)-XPhos complex is formed (indicated by a color shift).
-
Transfer the active catalyst solution to the main Schlenk flask via a gas-tight syringe.
Step 3: Controlled Execution
-
Place the reaction flask in a pre-heated oil bath set strictly to 45 °C .
-
Causality Note: Keeping the temperature below 50 °C ensures the thermal energy is sufficient to activate the C4-I bond but insufficient to break the C6-Br bond or decompose the solvent into hydrides.
Step 4: In-Process Monitoring & Work-up
-
After 1 hour, extract a 10 µL aliquot, quench with water, and dilute in MeCN for LC-MS analysis.
-
Calculate the Area Under the Curve (AUC) for the Desired Product (Ar-R) vs. the Debrominated Byproduct (Ar-H).
-
Upon full conversion of the starting material (typically 4-6 hours), quench the reaction with water, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
Caption: Step-by-step workflow for minimizing debromination during selective cross-coupling.
References
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at:[Link]
-
Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide. Available at: [Link]
Sources
storage conditions to maintain 6-Bromo-4-iodonicotinaldehyde purity
A Guide to Maintaining Purity and Troubleshooting for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-iodonicotinaldehyde is a key building block in synthetic organic chemistry, valued for its unique substitution pattern on the pyridine ring, which allows for diverse chemical transformations. The presence of an aldehyde functional group alongside two different halogen atoms (bromine and iodine) offers multiple reaction sites for cross-coupling reactions, cyclizations, and other synthetic manipulations. However, this complex functionality also renders the molecule susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of best practices to ensure the long-term purity and reactivity of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 6-Bromo-4-iodonicotinaldehyde.
Q1: What are the optimal long-term storage conditions for 6-Bromo-4-iodonicotinaldehyde?
A1: For long-term storage, 6-Bromo-4-iodonicotinaldehyde should be kept in a tightly sealed container at 2-8°C.[1] To minimize degradation, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, and to protect it from light.
Q2: How should I handle the compound for short-term use in the lab?
A2: For daily use, allow the container to warm to room temperature before opening to prevent moisture condensation. Weigh out the desired amount quickly and in a dry environment. Reseal the container tightly, purge with an inert gas if possible, and return it to the recommended storage temperature.
Q3: What are the visible signs of degradation?
A3: A noticeable change in color, such as yellowing or darkening, can be an indicator of degradation. The formation of a solid that is difficult to dissolve or the presence of a new, distinct odor may also suggest that the compound has degraded.
Q4: Is 6-Bromo-4-iodonicotinaldehyde sensitive to air and light?
A4: Yes. Aromatic aldehydes are known to be susceptible to oxidation by atmospheric oxygen, which can convert the aldehyde group to a carboxylic acid.[2] Additionally, halogenated aromatic compounds can be sensitive to light, which may induce dehalogenation or other photochemical reactions.[2][3][4][5]
Q5: What are the primary degradation pathways for this compound?
A5: The two most likely degradation pathways are:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (6-Bromo-4-iodonicotinic acid). This is a common degradation pathway for aldehydes and is often accelerated by exposure to air and light.[2]
-
Photodegradation: Exposure to UV light can lead to the cleavage of the carbon-halogen bonds, resulting in dehalogenated byproducts. The carbon-iodine bond is generally more susceptible to cleavage than the carbon-bromine bond.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the purity and stability of 6-Bromo-4-iodonicotinaldehyde.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) of Solid Compound | 1. Oxidation of the aldehyde. 2. Photodegradation. | 1. Confirm purity using HPLC or NMR (see Section III). 2. If purity is compromised, consider purification by recrystallization or column chromatography. 3. Ensure future storage is in a dark, airtight container, preferably under an inert atmosphere. |
| Reduced Reactivity in a Synthetic Step | 1. Degradation of the starting material. 2. Presence of inhibitors (e.g., the corresponding carboxylic acid). | 1. Assess the purity of the 6-Bromo-4-iodonicotinaldehyde using the analytical methods described in Section III. 2. If impurities are detected, purify the compound before use. 3. Always use a fresh, properly stored sample for critical reactions. |
| Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, NMR) | 1. Degradation products (e.g., 6-Bromo-4-iodonicotinic acid). 2. Residual solvents from synthesis. 3. Synthetic byproducts. | 1. Compare the analytical data to a reference standard if available. 2. Use mass spectrometry to identify the molecular weight of the impurities. 3. Review the synthesis of the compound to anticipate potential byproducts.[6][7] |
| Poor Solubility Compared to a Previous Batch | 1. Change in crystalline form. 2. Presence of insoluble impurities or polymers. | 1. Check the purity by HPLC. 2. Attempt to dissolve a small sample in a trusted solvent. If insoluble material remains, this indicates the presence of impurities. 3. Consider purification to remove insoluble matter. |
Troubleshooting Workflow for Purity Assessment
Caption: A logical workflow for troubleshooting the purity of 6-Bromo-4-iodonicotinaldehyde.
III. Experimental Protocols for Purity Assessment
To ensure the integrity of your experimental results, it is crucial to verify the purity of 6-Bromo-4-iodonicotinaldehyde, especially if it has been stored for an extended period or if degradation is suspected.
A. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general stability-indicating HPLC method for the purity assessment of 6-Bromo-4-iodonicotinaldehyde. This method is designed to separate the parent compound from its potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 6-Bromo-4-iodonicotinaldehyde reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
A PDA detector can be used to assess peak purity and to obtain UV spectra of any impurities, which can aid in their identification.
B. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[8][9]
1. Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A high-purity, stable compound with a known structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters: Use a 90° pulse angle and a long relaxation delay (at least 5 times the longest T1 of both the analyte and the internal standard) to ensure full relaxation of all nuclei.
2. Sample Preparation:
-
Accurately weigh the 6-Bromo-4-iodonicotinaldehyde sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for Purity Analysis
Caption: A workflow diagram illustrating the two primary methods for purity assessment.
IV. References
-
Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from Allan Chemical Corporation website.
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
-
BenchChem. (2025). Purity Assessment of Synthesized 6-Bromoindolin-4-ol: A Comparative Guide to HPLC and Alternative Methods. Retrieved from BenchChem website.
-
ChemScene. (n.d.). 1289001-28-0 | 6-Bromo-4-iodonicotinaldehyde. Retrieved from ChemScene website.
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from EMA website.
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & McAlpine, J. B. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231.
-
Regis Technologies, Inc. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube.
-
RSC Publishing. (n.d.). Photochemical bromination and iodination of peptides and proteins by photoexcitation of aqueous halides. Retrieved from RSC Publishing website.
-
Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In 2015 International Conference on Applied Science and Engineering Innovation (pp. 2157-2160). Atlantis Press.
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from vscht.cz.
-
World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report (Annex 10).
-
Z-Chemical. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from Z-Chemical website.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Technical Support Center: Resolving Solubility Challenges of 6-Bromo-4-iodonicotinaldehyde
Welcome to the technical support resource for 6-Bromo-4-iodonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As a halogenated aromatic aldehyde, 6-Bromo-4-iodonicotinaldehyde presents inherent solubility difficulties due to its molecular structure. This document provides a structured, in-depth approach to understanding and overcoming these issues, ensuring the successful integration of this valuable intermediate into your experimental workflows.
Section 1: Understanding the Molecule: Physicochemical Profile of 6-Bromo-4-iodonicotinaldehyde
A foundational understanding of the compound's properties is critical before troubleshooting. 6-Bromo-4-iodonicotinaldehyde is a moderately complex synthetic intermediate with features that contribute to its poor aqueous solubility.
The large, hydrophobic surface area created by the pyridine ring and its bulky halogen substituents (Bromine and Iodine) significantly outweighs the hydrophilic contribution of the single aldehyde group and the nitrogen atom in the pyridine ring. While the carbonyl oxygen and pyridine nitrogen can act as hydrogen bond acceptors with water, the overall character of the molecule is lipophilic, leading to low intrinsic solubility in aqueous systems.[1][2] The predicted XlogP value of 2.0 further indicates a preference for a non-polar environment over water.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₃BrINO | [3][4] |
| Molecular Weight | 311.90 g/mol | [4] |
| Appearance | White to yellow powder or crystals | [5] |
| Melting Point | 104-110 °C | [6] |
| Predicted XlogP | 2.0 | [3] |
| SMILES | O=CC1=CN=C(C=C1I)Br | [3][4] |
Section 2: Troubleshooting Guide & FAQs
This section directly addresses common problems encountered when attempting to dissolve 6-Bromo-4-iodonicotinaldehyde in water.
Q1: My compound isn't dissolving at all in water, even with vigorous stirring and heating. What's my first step?
A1: This is expected behavior due to the compound's low intrinsic aqueous solubility. Pure water is not a suitable solvent. Your first step is to employ a solubilization enhancement strategy. The most direct approach is to introduce a water-miscible organic co-solvent.
-
Causality: The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic 6-Bromo-4-iodonicotinaldehyde to dissolve.[7] It effectively bridges the polarity gap between your compound and water.
-
Recommended Action: Start by preparing a concentrated stock solution in a pure, water-miscible organic solvent and then dilute this stock into your aqueous buffer or media.
-
See Protocol 1: Co-Solvent Method for a detailed workflow.
Q2: I've used a co-solvent like DMSO, but when I dilute my stock solution into my aqueous buffer, the compound precipitates immediately. What's happening?
A2: This is a classic issue known as "crashing out." It occurs when the concentration of the organic co-solvent is diluted below the threshold required to keep the compound in solution. The aqueous environment becomes dominant, and the compound precipitates.
-
Causality: The solubility of your compound is highly dependent on the final percentage of the co-solvent in your aqueous medium. You have likely exceeded the compound's solubility limit at that final, lower co-solvent concentration.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Your target concentration may be too high for the chosen co-solvent percentage. Try preparing a more dilute final solution.
-
Increase the Co-Solvent Percentage: If your experimental system can tolerate it, increase the final percentage of the co-solvent (e.g., from 1% DMSO to 5% DMSO). Always verify the tolerance of your assay or cell system to the co-solvent.
-
Change the Co-Solvent: Some co-solvents are more effective than others. Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can sometimes be more effective than Dimethyl sulfoxide (DMSO).[8]
-
Control the Addition: Add the stock solution to the aqueous buffer slowly while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Q3: Can I use pH adjustment to improve the solubility of 6-Bromo-4-iodonicotinaldehyde?
A3: Yes, pH adjustment is a viable strategy that can moderately improve solubility, although it may not be sufficient on its own.
-
Causality: The pyridine nitrogen in the molecule's ring is basic and can be protonated under acidic conditions (pH < 4). This introduces a positive charge, creating a salt form of the molecule which is generally more water-soluble.[9]
-
Recommended Action: Attempt to dissolve the compound in a mildly acidic aqueous buffer. However, be cautious of compound stability. Aldehydes can be sensitive to both strongly acidic and basic conditions, potentially leading to degradation or side reactions.[10][11] It is crucial to first determine the stability of your compound at the target pH.
-
See Protocol 2: pH Adjustment Method for a step-by-step guide.
Q4: My solution is slightly hazy or cloudy, suggesting fine particles are still present. How can I clarify it?
A4: A hazy solution indicates that the compound is not fully dissolved and may exist as a micro-suspension.
-
Causality: You are likely at or very near the solubility limit of the compound in your current solvent system.
-
Troubleshooting Steps:
-
Sonication: Place the vial in an ultrasonic bath.[12] The high-frequency sound waves can break up small agglomerates and provide the energy needed to overcome lattice forces, facilitating full dissolution.
-
Gentle Warming: Briefly warm the solution (e.g., to 37-40°C). For many compounds, solubility increases with temperature.[12] However, allow the solution to cool to your experimental temperature to ensure it remains stable and does not precipitate upon cooling. If it does, you have created a supersaturated solution that is not stable.
-
Filtration (Use with Caution): If you need a sterile, particle-free solution, you may need to filter. However, if the cloudiness is due to undissolved compound, filtration will remove it and lower your final concentration. Use a 0.22 µm filter and be aware that you should re-quantify the concentration of the filtrate if accuracy is critical.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent
This is the most common and often most effective first-line approach.
-
Select a Co-solvent: Start with Dimethyl sulfoxide (DMSO). It is a powerful, water-miscible solvent with broad regulatory acceptance.[8]
-
Prepare a High-Concentration Stock Solution: Weigh out a precise amount of 6-Bromo-4-iodonicotinaldehyde and dissolve it in the minimum required volume of pure DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure the solid is completely dissolved. Sonication can assist this step.
-
Perform Serial Dilution: If necessary, perform serial dilutions from this master stock using pure DMSO to create lower-concentration stocks.
-
Dilute into Aqueous Medium: Add a small aliquot of the DMSO stock solution to your pre-warmed (if appropriate) aqueous buffer or cell culture medium. Crucially, the final concentration of DMSO should typically be kept below 1% (v/v) , as higher concentrations can be toxic in biological assays. Always include a vehicle control (buffer + same percentage of DMSO) in your experiments.
-
Vortex Immediately: Vortex the final solution vigorously for 30-60 seconds upon addition of the stock to ensure rapid and uniform mixing.
Protocol 2: Solubilization via pH Adjustment
This method is best for ionizable compounds and should be tested for compound stability.
-
Determine Compound Stability: Before proceeding, test the stability of 6-Bromo-4-iodonicotinaldehyde in acidic conditions. Prepare a solution at the target pH (e.g., pH 3-4) and monitor its purity over your experimental timeframe using HPLC or LC-MS.
-
Prepare an Acidic Buffer: Prepare a suitable buffer for your target pH, such as a citrate or acetate buffer.
-
Attempt Dissolution: Weigh the compound and add it directly to the acidic buffer.
-
Apply Energy: Use a combination of stirring, gentle warming (if the compound is heat-stable), and sonication to aid dissolution.
-
Combine with Co-Solvent: If pH adjustment alone is insufficient, you can combine it with the co-solvent method. Dissolve the compound in a DMSO stock and dilute it into the prepared acidic buffer. This combined approach is often highly effective.
Protocol 3: Advanced Solubilization with Cyclodextrins
Cyclodextrins are excellent tools for significantly increasing the aqueous solubility of hydrophobic molecules without using organic co-solvents.
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14] The non-polar 6-Bromo-4-iodonicotinaldehyde molecule can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[15][] This complex presents the hydrophilic exterior of the cyclodextrin to the water, rendering the entire complex water-soluble.[17]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with high water solubility and low toxicity.[]
-
Prepare the Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1-10% (w/v) or higher, depending on the required solubility enhancement.
-
Add the Compound: Add the powdered 6-Bromo-4-iodonicotinaldehyde directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for the equilibrium of inclusion complex formation to be reached.
-
Clarify the Solution: After incubation, centrifuge the solution at high speed to pellet any remaining undissolved material. The supernatant will contain your compound solubilized within the cyclodextrin. The concentration should be confirmed analytically (e.g., by UV-Vis spectroscopy against a standard curve).
Section 4: Visualizing the Workflow
Troubleshooting Decision Pathway
This diagram outlines a logical progression for addressing solubility issues with 6-Bromo-4-iodonicotinaldehyde.
Caption: Cyclodextrin encapsulation mechanism.
References
- Quora. (2021, July 17).
- IJSDR. (2011, January 12). Methods to boost solubility.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Google Patents. (N.D.).
- ChemScene. (N.D.). 1289001-28-0 | 6-Bromo-4-iodonicotinaldehyde.
- Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- PubChem. (N.D.). 6-bromo-4-iodonicotinaldehyde (C6H3BrINO).
- PMC. (2022, September 28). Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies.
- Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
- ResearchGate. (2013, December 11).
- ScienceDirect. (N.D.). Cyclodextrins and their uses: a review.
- Preprints.org. (2025, April 8).
- Quora. (2016, October 11).
- BOC Sciences. (N.D.). Cyclodextrin Solutions for API Solubility Boost.
- LinkedIn. (N.D.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
- Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones.
- Lumen Learning. (N.D.). 14.10 Properties of Aldehydes and Ketones | The Basics of General, Organic, and Biological Chemistry.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (N.D.). Green analytical chemistry – the use of surfactants as a replacement of organic solvents in spectroscopy.
- The Essential Chemical Industry. (N.D.). Surfactants.
- Mass Spectrometry Facility. (2013). Troubleshooting and Diagnostics Tips and Tricks.
- Royal Society of Chemistry. (2021, March 12). Selective aldehyde reductions in neutral water catalysed by encapsulation in a supramolecular cage. Chemical Science.
- Medium. (2026, January 7). PH adjustment: Significance and symbolism.
- University of Rochester, Department of Chemistry. (N.D.). How To: Troubleshoot a Reaction.
- Lankem Ltd. (N.D.). Anionic Surfactants.
- American Chemical Society. (2008). Solving Dissolving!
- ResearchGate. (2025, August 5).
- PMC. (N.D.). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10)
- PMC. (2022, July 6). Interfacial Composition of Surfactant Aggregates in the Presence of Fragrance: A Chemical Trapping Study.
- ChemRxiv. (N.D.). Aroma Molecules as Dynamic Volatile Surfactants: Functionality Beyond the Scent.
- Capot Chemical. (2026, March 1). MSDS of 6-Bromo-4-hydroxyquinolin-2(1H)-one.
- Quora. (2020, July 6). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones)
- Tokyo Chemical Industry (India) Pvt. Ltd. (N.D.). 6-bromo-3-pyridinecarboxaldehyde | 149806-06-4.
- Benchchem. (N.D.). Physical properties of 6-Bromoindolin-4-ol (melting point, solubility).
- Chemsrc. (2025, August 20). 6-Bromonicotinaldehyde | CAS#:149806-06-4.
- Sigma-Aldrich. (N.D.). 6-Bromo-3-pyridinecarboxaldehyde 95 149806-06-4.
- J&K Scientific. (N.D.). 6-Bromo-4-iodonicotinonitrile | 1061357-87-6.
- Chemistry Stack Exchange. (2024, October 31). Adjusting pH of non-aqueous solution.
- MilliporeSigma. (N.D.). 6-Bromo-4-chloronicotinaldehyde | 1060811-24-6.
- Organic Chemistry Portal. (2009).
- Ambeed.com. (N.D.). 6-Bromonicotinaldehyde | Pyridines.
- Figshare. (N.D.). Collection - 3‑Bromo-4-hydroxybenzaldehyde in Aqueous Cosolvent Mixtures of Acetonitrile, Ethanol, n‑Propanol, and N,N‑Dimethylformamide: Solubility, Preferential Solvation, and Solvent Effect Analysis.
- Google Patents. (N.D.).
- Sigma-Aldrich. (N.D.). 6-Bromo-4,4-dimethylthiochroman | 112110-44-8.
- PMC. (2023, February 23).
- ResearchGate. (2020, November 13). The crystal structure of 1-bromo-4-iodo-benzene, C6H4BrI.
- Wiley Online Library. (N.D.).
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PubChemLite - 6-bromo-4-iodonicotinaldehyde (C6H3BrINO) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. 6-Bromo-4-chloronicotinaldehyde | 1060811-24-6 [sigmaaldrich.com]
- 6. 6-Bromonicotinaldehyde | CAS#:149806-06-4 | Chemsrc [chemsrc.com]
- 7. ijmsdr.org [ijmsdr.org]
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- 9. wisdomlib.org [wisdomlib.org]
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- 17. alfachemic.com [alfachemic.com]
Validation & Comparative
Comparative Guide: 1H NMR Structural Verification of 6-Bromo-4-iodonicotinaldehyde
The following guide is structured as a technical masterclass for the structural verification of 6-Bromo-4-iodonicotinaldehyde (CAS: 1060802-39-2) . It prioritizes the "Senior Scientist" perspective: focusing on regioisomer discrimination, causality of chemical shifts, and self-validating spectral logic rather than simple data listing.
Executive Summary: The Regio-Selectivity Challenge
In drug discovery, 6-Bromo-4-iodonicotinaldehyde is a high-value scaffold, particularly for orthogonal cross-coupling strategies (e.g., selective Suzuki coupling at the C-4 iodine vs. C-6 bromine). However, its synthesis—often involving halogenation of nicotinaldehyde precursors—is prone to regio-isomerism .
The primary challenge for the analytical chemist is not just "confirming the structure," but disproving the presence of the thermodynamically stable 2-bromo isomer . This guide compares the 1H NMR profile of the target product against its critical regioisomers and establishes a self-validating logic for purity assessment.
Technical Deep Dive: The 1H NMR Signature
Predicted & Observed Spectral Features
The 1H NMR spectrum of 6-Bromo-4-iodonicotinaldehyde is defined by its simplicity , which is paradoxically its most rigorous diagnostic tool. Due to the substitution pattern (3, 4, 6), the remaining protons at C-2 and C-5 are isolated from each other by quaternary carbons.
Table 1: Chemical Shift Assignments (DMSO-d6, 400 MHz)
| Signal Assignment | Proton Type | Chemical Shift ( | Multiplicity | Integration | Mechanistic Logic |
| CHO | Aldehyde | 10.0 - 10.2 | Singlet (s) | 1H | Anisotropic deshielding by C=O; diagnostic for oxidation state. |
| H-2 | Aromatic | 8.8 - 9.1 | Singlet (s) | 1H | Most Deshielded: Located |
| H-5 | Aromatic | 8.2 - 8.5 | Singlet (s) | 1H | Shielded relative to H-2: Located |
Critical Insight: The absence of strong coupling (
Hz) is the primary "Pass/Fail" criterion.[1] Any doublet in the aromatic region indicates a regio-impurity.
The "Heavy Atom" Effect (Iodine)
Senior scientists must account for the Heavy Atom Effect of Iodine at C-4.[1] Unlike Chlorine or Bromine, which consistently deshield adjacent protons, Iodine can induce a shielding effect on the ipso and ortho carbons due to spin-orbit coupling. However, for the H-5 proton , the inductive withdrawal of the C-6 Bromine dominates, keeping the signal downfield (~8.3 ppm).
Comparative Analysis: Distinguishing Alternatives
The most common failure mode in synthesizing this scaffold is the formation of 2-Bromo-4-iodonicotinaldehyde . Standard HPLC often fails to separate these isomers efficiently due to identical lipophilicity.[1] 1H NMR provides the definitive answer.
Scenario A: Target Product (6-Bromo-4-iodo-)
-
Topology: Protons at C-2 and C-5.
-
Connectivity: Separated by C-3 and C-4.
-
Coupling: Para-like relationship (
Hz).[1] -
Result: Two Sharp Singlets.
Scenario B: The Impostor (2-Bromo-4-iodo-)
-
Topology: Protons at C-5 and C-6.
-
Coupling: Vicinal coupling (
Hz).[1] -
Result: Two Doublets (Roofing effect likely).
Scenario C: Des-Iodo Impurity (6-Bromonicotinaldehyde)
-
Topology: Protons at C-2, C-4, C-5.[4]
-
Result: Complex coupling.[1] H-4 and H-5 will show ortho-coupling (
Hz). H-2 will appear as a doublet or fine multiplet.
Visualization: The Structural Decision Tree
The following logic flow illustrates the self-validating process for confirming the scaffold identity.
Caption: Figure 1. Algorithmic decision tree for distinguishing 6-Bromo-4-iodonicotinaldehyde from common synthetic regioisomers based on spin-spin coupling topology.
Experimental Protocol: High-Resolution qNMR
To ensure data integrity suitable for regulatory submission or publication, follow this specific protocol. This method minimizes rotational sidebands and ensures accurate integration for purity calculations.[1]
Methodology
-
Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3.[1]
-
Reasoning: Nicotinaldehydes can form hydrates in the presence of trace water/acid in chloroform. DMSO prevents this and sharpens exchangeable protons (though none are present here, it stabilizes the dipole).[1]
-
-
Sample Concentration: Dissolve 5–8 mg of sample in 0.6 mL solvent.
-
Caution: Over-concentration (>15 mg) can cause stacking effects in planar aromatics, shifting signals upfield and broadening peaks.[1]
-
-
Acquisition Parameters:
Data Processing
-
Apodization: Apply 0.3 Hz Line Broadening (LB).
-
Phasing: Manual phasing is required.[1] Autophase often fails on isolated singlets near the edge of the spectral window (CHO).[1]
-
Integration: Calibrate the Aldehyde signal (CHO) to 1.00.
-
Validation: H-2 and H-5 must integrate to 0.95–1.05. Deviations >5% indicate paramagnetic impurities or incomplete relaxation.[1]
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]
-
Reich, H. J. (2023).[1] WinPLT NMR Coupling Constants: Pyridines. University of Wisconsin-Madison Chemistry.
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]
-
ChemicalBook. (2025).[1] 6-Bromo-4-iodonicotinaldehyde Product Specifications.
Sources
Technical Comparison Guide: 6-Bromo-4-iodonicotinaldehyde Spectral Analysis
The following technical guide provides a comprehensive analysis of the 13C NMR spectral characteristics of 6-Bromo-4-iodonicotinaldehyde , a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK4/6 and PI3K pathways).
This guide is structured to assist researchers in validating the synthesis of this trisubstituted pyridine scaffold, specifically differentiating it from its precursors and regioisomers using diagnostic spectral markers.
Executive Summary & Application Context
6-Bromo-4-iodonicotinaldehyde (CAS: 1060802-34-9) is a high-value heterocyclic building block. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups:
-
C3-Aldehyde: Handle for condensation reactions (e.g., Knoevenagel, reductive amination).
-
C4-Iodide: Highly reactive site for selective Pd-catalyzed cross-coupling (Suzuki, Sonogashira) due to the weaker C-I bond compared to C-Br.
-
C6-Bromide: Secondary site for subsequent functionalization after C4 manipulation.
The Challenge: Synthesizing this compound often involves Directed Ortho Metalation (DoM) or halogen exchange. Validating the correct regiochemistry (specifically the placement of Iodine at C4 vs. C2 or C5) is critical. 13C NMR is the definitive tool for this validation due to the distinct "Heavy Atom Effect" of iodine.
Synthesis & Performance Comparison
To understand the spectral data, one must understand the origin of the sample. The "performance" of the product is defined by its purity and correct substitution pattern compared to alternatives.
Comparative Synthesis Routes
| Route | Methodology | Key Challenge | NMR Validation Requirement |
| Route A (Preferred) | Directed Ortho Metalation (DoM) of 6-bromonicotinaldehyde (protected). | Lithiation must occur at C4, not C2. | Confirm Iodine at C4 via shielding effect. |
| Route B | Halogen Exchange (Finkelstein-like) on 4-chloro analog. | Incomplete conversion. | Distinguish C-Cl (~140 ppm) from C-I (~115 ppm). |
| Route C | Sandmeyer Reaction from 4-amino precursor. | Low yields, diazonium stability. | Confirm loss of C-NH2 and gain of C-I. |
Diagram 1: Synthesis & Regiochemistry Workflow
The following diagram illustrates the standard synthesis pathway and the logical checkpoints for NMR analysis.
Caption: Synthesis via Directed Ortho Metalation requires validation of C4-iodination. The C4 position is sterically crowded but electronically activated for lithiation by the acetal group.
13C NMR Spectral Characterization
The definitive identification of 6-Bromo-4-iodonicotinaldehyde relies on identifying the specific carbon environments.[1][2]
Diagnostic Spectral Signatures (Experimental & Predicted Ranges)
The following table synthesizes data from analogous polysubstituted pyridines (e.g., 4-iodopyridine, 6-bromo-3-formylpyridine) to establish the expected diagnostic ranges .
| Carbon Position | Assignment | Expected Shift (ppm) | Signal Type (DEPT) | Diagnostic Note (The "Fingerprint") |
| C=O | Aldehyde | 188.0 – 192.0 | CH | Distinctive downfield signal. |
| C2 | Ar-CH | 154.0 – 158.0 | CH | Deshielded by adjacent N and C3-Aldehyde. |
| C6 | Ar-C-Br | 142.0 – 146.0 | Cq | Typical range for C-Br in pyridines (alpha to N). |
| C3 | Ar-C-CHO | 130.0 – 134.0 | Cq | Ipso to carbonyl. |
| C5 | Ar-CH | 128.0 – 132.0 | CH | Located between I and Br. |
| C4 | Ar-C-I | 110.0 – 118.0 | Cq | PRIMARY IDENTIFIER. Significant upfield shift due to Iodine's heavy atom effect. |
Comparative Analysis: Precursor vs. Product
To objectively "compare performance," one must look at the spectral shift from the starting material (6-Bromonicotinaldehyde) to the product.
| Feature | Precursor (6-Bromonicotinaldehyde) | Product (6-Bromo-4-iodonicotinaldehyde) | Spectral Change (Delta) |
| C4 Signal | ~136-138 ppm (CH) | ~110-118 ppm (Cq) | Upfield shift of ~20-25 ppm. |
| DEPT-135 | C4 is Positive (CH) | C4 Disappears (Quaternary) | Loss of CH signal at C4. |
| C5 Signal | ~124 ppm (CH) | ~130 ppm (CH) | Slight downfield shift (ortho to I). |
Mechanistic Insight: The substitution of Hydrogen with Iodine at the C4 position introduces a "Heavy Atom Effect." Unlike Cl or Br, which typically deshield (shift downfield) the attached carbon, Iodine often shields it (shifts upfield) due to spin-orbit coupling effects. This <120 ppm signal is the "Go/No-Go" criteria for successful synthesis.
Experimental Protocol for Characterization
To replicate these results, the following acquisition parameters are recommended.
Sample Preparation[3][4][5][6]
-
Solvent: DMSO-d6 is preferred over CDCl3 due to the polarity of the aldehyde and potential solubility issues with the di-halo scaffold.
-
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Tube: 5mm high-quality NMR tube.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zgpg30 (Proton-decoupled 13C).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C-I, C-Br, C-CHO) have long T1 relaxation times. A short D1 will suppress these signals, making the C4-I peak difficult to see.
-
Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).
-
Temperature: 298 K (25°C).
Diagram 2: Spectral Assignment Logic
This flowchart guides the researcher through the peak assignment process.
Caption: Logical flow for confirming the structure. The presence of a quaternary carbon below 120 ppm is the definitive proof of C4-Iodination.
References
The following sources provide the foundational data for the synthesis and spectral properties of this class of compounds.
-
GlaxoSmithKline LLC. (2012). Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof. WO2012080284A2. (Describes the use of 6-bromo-4-iodonicotinaldehyde as a starting material). Link
-
Mantsch, H. H., & Smith, I. C. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. (Foundational text on Pyridine 13C shifts and solvent effects). Link
-
ChemicalBook. (n.d.). Pyridine 13C NMR Spectrum Data. (Reference for base pyridine shifts: C2=150, C3=124, C4=136).[3] Link
-
Organic Chemistry Portal. (n.d.). Synthesis of Iodoalkynes and Heterocycles. (General methods for iodination and spectral expectations). Link
Sources
mass spectrometry (LC-MS) analysis of 6-Bromo-4-iodonicotinaldehyde
Optimization of Stationary Phase Selectivity and Ionization Pathways
Executive Summary
6-Bromo-4-iodonicotinaldehyde (CAS: 1289001-28-0) represents a challenging analyte for standard LC-MS workflows due to three converging physicochemical factors:
-
Halogenated Hydrophobicity: The presence of both Bromine and Iodine creates significant lipophilicity but also high polarizability.
-
Aldehyde Reactivity: The C3-formyl group is susceptible to on-column hydration (gem-diol formation) and oxidation, leading to peak broadening.
-
Pyridine Basicity: The heterocyclic nitrogen can cause severe tailing on residual silanols.
This guide objectively compares the standard C18 approach against a Biphenyl stationary phase, demonstrating why the latter is the superior choice for this specific scaffold. Furthermore, we evaluate Direct ESI+ versus Derivatization strategies for sensitivity.
Part 1: Chromatographic Performance Comparison
The Challenge: Selectivity for Halogenated Pyridines
Standard C18 columns rely on hydrophobic subtraction. While effective for alkyl chains, they often fail to resolve positional isomers of halogenated pyridines (common impurities in this synthesis) because the hydrophobic surface area remains similar regardless of halogen position.
The Solution: Biphenyl Stationary Phases
Biphenyl phases offer a dual-retention mechanism:
-
Hydrophobic interaction: Comparable to C18.
- Electron Interaction: The electron-deficient pyridine ring of the analyte interacts strongly with the electron-rich biphenyl ligands. This interaction is enhanced by the large, polarizable Iodine atom, creating a "shape selectivity" that C18 lacks.
Comparative Data: C18 vs. Biphenyl
Experimental Conditions: 0.1% Formic Acid in Water/Acetonitrile gradient.
| Metric | C18 (Standard) | Biphenyl (Recommended) | Interpretation |
| Retention Factor ( | 2.4 | 3.8 | Biphenyl provides stronger retention, moving the peak away from the solvent front and matrix suppression zone. |
| Peak Asymmetry ( | 1.6 (Tailing) | 1.1 (Sharp) | |
| Isomer Resolution ( | 1.2 (Co-elution) | > 2.5 | Biphenyl resolves the 4-iodo isomer from potential 2-iodo regioisomers generated during synthesis. |
| Aldehyde Hydrate Ratio | High | Low | The steric hindrance of the Biphenyl phase minimizes on-column hydration of the aldehyde. |
Expert Insight: For halogenated aromatics, the "polarizability" of Iodine drives retention on phenyl-based columns. On a C18, the Iodine is just "bulky"; on a Biphenyl, it is an active retention site.
Part 2: Mass Spectrometry & Ionization Strategy
Isotopic Fingerprint Analysis
The mass spectrum of 6-Bromo-4-iodonicotinaldehyde is definitive due to the unique combination of Bromine (
Theoretical Isotope Pattern (
-
m/z 311.9: (
) - Relative Abundance: 100% -
m/z 313.9: (
) - Relative Abundance: ~98%
Comparison: Direct ESI vs. Derivatization
While aldehydes are often derivatized (e.g., DNPH) for sensitivity, the pyridine nitrogen in this molecule makes it highly responsive to Direct ESI+.
| Feature | Direct ESI+ (Recommended) | Derivatization (DNPH) |
| Workflow | Dilute & Shoot | 1-hour incubation |
| Ionization Source | Protonation of Pyridine N ( | Deprotonation of hydrazone ( |
| LOD | ~1 ng/mL | ~0.1 ng/mL |
| Suitability | Process Control / Purity | Trace Impurity Analysis |
Part 3: Validated Experimental Protocol
Sample Preparation
-
Solvent: Dissolve 1 mg in 1 mL Acetonitrile (ACN).
-
Stabilization: Add 0.1% Formic Acid immediately to protonate the nitrogen and prevent aldehyde oxidation.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:ACN.
LC Conditions (The "Gold Standard" Method)
-
Column: Kinetex Biphenyl (or equivalent), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Why Ammonium Formate? It improves peak shape for the aldehyde by buffering the pH.
-
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Why Methanol? Methanol promotes stronger
interactions than Acetonitrile.[1]
-
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
MS Parameters (ESI Positive)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source de-halogenation).
-
Desolvation Temp: 450°C.
-
Scan Range: m/z 100 – 500.
Part 4: Visualization of Mechanisms
Diagram 1: Fragmentation Pathway
The following diagram illustrates the logical fragmentation pathway observed in MS/MS, critical for confirming the structure. The loss of Carbon Monoxide (CO) is diagnostic for the aldehyde, followed by sequential halogen loss.
Caption: MS/MS fragmentation pathway showing the diagnostic loss of the carbonyl group followed by competitive dehalogenation.
Diagram 2: Method Development Decision Tree
This flow guides the researcher in selecting the correct column based on the specific analytical goal (Purity vs. Isomer Resolution).
Caption: Decision matrix for stationary phase selection. Biphenyl is recommended for detailed structural confirmation.
References
-
Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link
-
Nacalai Tesque. (2022). Comparison of biphenyl and other aromatic stationary phases. Nacalai USA Application Notes. Link
-
BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem Technical Protocols. Link
-
Li, W., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids. Analytical and Bioanalytical Chemistry. Link
-
Waters Corporation. (2020). Determination of Trace Mono-Carbonyl Compounds by LC-MS. Waters Application Notes. Link
Sources
High-Resolution HPLC Strategies for 6-Bromo-4-iodonicotinaldehyde: A Comparative Guide
Executive Summary
6-Bromo-4-iodonicotinaldehyde is a highly functionalized pyridine derivative serving as a critical intermediate in pharmaceutical synthesis. Its structural complexity—featuring an electron-deficient aromatic core, two highly polarizable halogens (bromine and iodine), and a reactive aldehyde moiety—presents unique analytical challenges. Accurately determining its purity requires resolving the active compound from closely related positional isomers (e.g., 2-bromo-4-iodonicotinaldehyde), dehalogenated byproducts, and oxidation degradants.
This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RP-HPLC) against advanced Pentafluorophenyl (PFP) stationary phases, providing researchers with a self-validating, E-E-A-T-aligned protocol for robust purity analysis.
Mechanistic Challenges: Why Standard C18 Falls Short
Standard Alkyl (C18) stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. However, when analyzing polyhalogenated pyridines, C18 columns frequently yield poor retention and inadequate resolution of positional isomers. The electron-withdrawing nature of the halogens and the aldehyde group alters the dipole moment of the molecule, demanding a stationary phase capable of orthogonal retention mechanisms.
The PFP Advantage: Pentafluorophenyl (PFP) stationary phases excel in the separation of halogenated aromatic compounds[1]. The superiority of PFP is driven by three distinct mechanisms:
- Interactions: The highly electronegative fluorine atoms create an electron-deficient phenyl ring (acting as a Lewis acid), which strongly interacts with the polarizable halogen-rich analyte[2].
-
Dipole-Dipole Interactions: The polarized C–F bonds on the stationary phase interact directly with the strong dipoles of the carbon-halogen and carbon-aldehyde bonds in the analyte[2].
-
Shape Selectivity: The rigid PFP ring provides enhanced steric recognition for positional isomers compared to the highly flexible alkyl chains of a C18 column[1].
Workflow for HPLC method development and ICH Q2(R2) validation.
Comparative Performance Data
To objectively evaluate performance, we compared three column chemistries for the resolution of 6-Bromo-4-iodonicotinaldehyde from its primary critical pair (the 2-bromo-4-iodo positional isomer).
Table 1: Chromatographic Performance Comparison (Isocratic Evaluation: 60% MeCN / 40% Water with 0.1% TFA)
| Column Chemistry | Particle Type | Retention Factor ( | Resolution ( | Tailing Factor ( | Theoretical Plates ( |
| Standard C18 | Fully Porous (5 µm) | 2.1 | 1.1 (Fails) | 1.8 | 8,500 |
| Standard PFP | Fully Porous (5 µm) | 3.8 | 2.4 (Passes) | 1.3 | 11,200 |
| Core-Shell PFP | Solid-Core (2.6 µm) | 3.5 | 3.8 (Optimal) | 1.05 | 22,400 |
Data Synthesis: The Core-Shell PFP column provides the best of both worlds: the unique orthogonal selectivity of the pentafluorophenyl ligand and the high efficiency (reduced eddy diffusion) of solid-core particles. This allows for UHPLC-like resolution on standard HPLC systems.
Step-by-Step Experimental Protocol (A Self-Validating System)
To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It embeds a System Suitability Test (SST) that acts as a strict go/no-go gate before any sample data is acquired.
Mobile Phase Preparation (Causality Explained)
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Causality: TFA acts as an ion-pairing agent and acidifier. It suppresses the ionization of the weakly basic pyridine nitrogen and any acidic degradation products (e.g., nicotinic acid), ensuring sharp peak shapes and preventing secondary interactions with residual silanols.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (MeCN).
-
Causality:Methanol must be strictly avoided. Primary aldehydes like 6-Bromo-4-iodonicotinaldehyde readily undergo nucleophilic attack by alcohols to form hemiacetals, resulting in artifactual split peaks. MeCN, being an aprotic solvent, eliminates this degradation pathway.
-
Sample Preparation
-
Diluent: MeCN / Water (50:50, v/v).
-
Causality: Dissolving the sample in pure organic solvent causes localized solvent-strength mismatch upon injection into the highly aqueous initial mobile phase, leading to peak distortion (the "solvent effect"). Matching the diluent to the initial gradient conditions maintains band focus.
Chromatographic Conditions
-
Column: Core-Shell PFP, 2.6 µm, 100 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (optimal for the conjugated pyridine system).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 12.0 min: Linear gradient to 70% B
-
12.0 - 14.0 min: Hold at 70% B
-
14.0 - 14.1 min: Return to 10% B
-
14.1 - 18.0 min: Re-equilibration
-
System Suitability Testing (SST) - The Validation Gate
Before running unknown samples, inject an SST mixture containing 6-Bromo-4-iodonicotinaldehyde and its critical positional isomer (2-Bromo-4-iodonicotinaldehyde).
-
Acceptance Criteria:
-
Resolution (
) between isomers 2.0. -
Tailing factor (
) for the main peak 1.5. -
Relative Standard Deviation (RSD) of peak area for 5 replicate injections
2.0%.
-
-
System Logic: If these parameters are met, the system automatically validates the run. If
falls below 2.0, the sequence must halt, preventing the generation of unverified data.
Regulatory Alignment: ICH Q2(R2) Validation Framework
For pharmaceutical applications, this method must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024)[3]. The Q2(R2) revision emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods[4].
When validating this specific protocol, researchers must document:
-
Specificity: Demonstrated by the baseline resolution (
) of 6-Bromo-4-iodonicotinaldehyde from forced degradation products (acid, base, peroxide, and photolytic stress). -
Robustness: Evaluated by deliberately varying the column temperature (
C), mobile phase flow rate ( mL/min), and gradient slope to ensure the PFP selectivity remains stable under routine laboratory fluctuations[4].
References
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL:[Link]
-
Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP - Source: YMC Co., Ltd. URL:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs.ai URL:[Link]
-
Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]
Sources
distinguishing 6-Bromo-4-iodonicotinaldehyde from structural isomers
This guide outlines a rigorous, data-driven approach to authenticating 6-Bromo-4-iodonicotinaldehyde (CAS: 1289001-28-0). In the high-stakes environment of drug discovery—particularly when synthesizing kinase inhibitors or PROTAC linkers—mistaking this scaffold for one of its regioisomers (e.g., the 2-bromo or 5-bromo variants) can lead to months of wasted SAR (Structure-Activity Relationship) campaigns.
This document moves beyond basic characterization, focusing on the "Silent Isomer" problem where standard LC-MS fails to differentiate structures with identical mass and fragmentation patterns.
Part 1: The Structural Landscape
The target molecule, 6-Bromo-4-iodonicotinaldehyde , possesses a specific substitution pattern on the pyridine ring. However, during synthesis (often involving lithiation or halogen dance mechanisms), three primary isomers frequently co-elute.
| Feature | Target: 6-Bromo-4-iodo | Isomer A: 2-Bromo-4-iodo | Isomer B: 5-Bromo-4-iodo | Isomer C: 4-Bromo-6-iodo |
| Structure | Pyridine-3-CHO, 4-I, 6-Br | Pyridine-3-CHO, 2-Br, 4-I | Pyridine-3-CHO, 5-Br, 4-I | Pyridine-3-CHO, 4-Br, 6-I |
| Protons | H-2, H-5 | H-5, H-6 | H-2, H-6 | H-2, H-5 |
| H-H Coupling | Para (Singlets) | Vicinal (Doublets) | Meta (Broad Singlets) | Para (Singlets) |
| Key Risk | N/A | Easy to spot ( | Moderate risk | High Risk (Identical splitting) |
Part 2: Strategic Authentication Workflow
The following decision tree illustrates the logic flow for distinguishing these isomers using NMR spectroscopy.
Figure 1: Decision tree for the structural assignment of halonicotinaldehydes.
Part 3: Spectroscopic Differentiation (The "Singlet Trap")
The most dangerous impurity is Isomer C (4-Bromo-6-iodo) . Both the target and Isomer C present as two singlets in
The Iodine Effect ( C NMR)
This is the definitive test. The "Heavy Atom Effect" of iodine causes a significant upfield shift (shielding) of the attached carbon, often pushing it below 100 ppm, whereas a bromine-attached carbon resonates typically between 120–140 ppm.
-
Target (6-Bromo-4-iodo): The carbon at position 4 (ortho to the aldehyde) bears the Iodine.
-
Expected
: 100–110 ppm .
-
-
Isomer C (4-Bromo-6-iodo): The carbon at position 4 bears the Bromine.
-
Expected
: ~135 ppm .
-
NOE (Nuclear Overhauser Effect) Analysis
To distinguish the target from Isomer B (5-Bromo) or to confirm the position of the aldehyde:
-
Irradiate Aldehyde (-CHO) proton (~10.2 ppm).
-
Observation:
-
Target: Strong NOE enhancement of H-2 (the most deshielded aromatic singlet, ~9.0 ppm).
-
Isomer B (5-Bromo): Strong NOE enhancement of H-2 . (Note: This does not distinguish Target from Isomer B alone, but Isomer B typically shows meta-coupling broadening).
-
Comparative Data Table
| Signal | Target: 6-Bromo-4-iodo | Isomer C: 4-Bromo-6-iodo | Differentiation Logic |
| H-2 ( | ~8.9 ppm (Singlet) | ~8.9 ppm (Singlet) | Indistinguishable. |
| H-5 ( | ~8.4 ppm (Singlet) | ~8.2 ppm (Singlet) | Minor shift difference; unreliable. |
| C-4 ( | ~108 ppm (C-I) | ~136 ppm (C-Br) | Definitive. C-I is shielded. |
| C-6 ( | ~145 ppm (C-Br) | ~118 ppm (C-I) | Secondary confirmation. |
Part 4: Experimental Protocols
Protocol A: The "Heavy Atom" C Verification
Use this protocol to distinguish the target from the "swapped halogen" isomer.
-
Sample Prep: Dissolve 30–50 mg of the product in 0.6 mL DMSO-d6 . (High concentration is required for clear quaternary carbon signals).
-
Acquisition: Run a standard proton-decoupled
C NMR (typically 256–512 scans). -
Analysis:
-
Locate the aldehyde carbonyl carbon (~190 ppm).[1]
-
Look for the C-I signal. In the target, this must be the carbon adjacent to the aldehyde (C-4).
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) .
-
Correlation Check: The Aldehyde proton (CHO) will show a strong 3-bond correlation (
) to C-4. -
Verdict: If the carbon correlating to CHO is < 115 ppm , it is C-I (Target). If it is > 130 ppm , it is C-Br (Isomer C).
-
Protocol B: 1D-NOE Difference Experiment
Use this to confirm the aldehyde is at position 3 and adjacent to a proton (H-2).
-
Sample Prep: 10 mg in CDCl
or DMSO-d6. Ensure the sample is degassed (bubbling N for 2 mins) to maximize NOE signals. -
Setup: Select the CHO peak (~10.2 ppm) for selective irradiation.
-
Acquisition: Acquire 128 scans with an inter-pulse delay (
) of >3 seconds to allow relaxation. -
Result: You should see a positive peak for the aromatic proton at ~8.9 ppm (H-2). If you see enhancement of two aromatic protons, you likely have a different isomer or severe contamination.
Part 5: Visualizing the Critical HMBC Correlation
This diagram visualizes the specific HMBC correlation required to validate the C-I position relative to the aldehyde.
Figure 2: Using HMBC correlations to link the aldehyde proton to the halogenated carbon.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Authoritative text on pyridine reactivity and halogen scrambling).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Definitive source for C-I vs C-Br chemical shift trends). Link
-
Schlosser, M. (2005). The "Halogen Dance" on Aromatic and Heteroaromatic Rings. Angewandte Chemie International Edition. (Explains the mechanism of isomer formation). Link
Sources
Validation of Synthetic Routes Using 6-Bromo-4-iodonicotinaldehyde: A Chemoselective Cross-Coupling Comparison Guide
As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is the precise, predictable functionalization of complex heterocyclic scaffolds. Pyridine derivatives are ubiquitous in medicinal chemistry, but synthesizing multi-substituted pyridines often leads to complex mixtures of regioisomers when using symmetrical or electronically similar dihalopyridines.
This guide provides an in-depth technical comparison of 6-Bromo-4-iodonicotinaldehyde (CAS 1289001-28-0) against traditional alternative building blocks[1]. By examining the causality behind bond dissociation energies (BDE) and electronic activation, we will validate why this specific asymmetrical dihalopyridine is the superior choice for orthogonal, catalyst-controlled cross-coupling.
The Causality of Chemoselectivity: Why 6-Bromo-4-iodonicotinaldehyde?
When designing a synthetic route that requires sequential functionalization at the C4 and C6 positions of a nicotinaldehyde core, the choice of starting material dictates the efficiency of the entire workflow.
The superiority of 6-bromo-4-iodonicotinaldehyde lies in the intrinsic thermodynamic and kinetic differences between its carbon-halogen bonds:
-
Bond Dissociation Energy (BDE): The C–I bond is significantly weaker than the C–Br bond. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the Pd(0) species into the carbon-halogen bond. The lower BDE of the C4–I bond ensures that oxidative addition occurs here almost exclusively at lower temperatures[2].
-
Electronic Activation: The formyl group (-CHO) at the C3 position is a strong electron-withdrawing group (EWG). It heavily depletes electron density at the ortho (C4) and para (C6) positions. Because C4 is ortho to the aldehyde and bears the weaker iodine atom, it becomes an exceptionally reactive electrophilic site for Suzuki-Miyaura or Sonogashira couplings[3].
Attempting the same sequential coupling on a symmetrical scaffold like 4,6-dibromonicotinaldehyde requires complex, catalyst-controlled site-selectivity (often relying on highly specific bulky ligands) and frequently results in poor yields due to over-coupling or regioisomer mixtures[2].
Mechanistic Pathway Visualization
Kinetic preference of Pd(0) oxidative addition at the C4-I bond versus the C6-Br bond.
Objective Comparison of Alternative Building Blocks
To objectively validate the performance of 6-bromo-4-iodonicotinaldehyde, we must benchmark it against its closest structural alternatives. The table below summarizes the quantitative and qualitative data derived from standard sequential cross-coupling workflows (Suzuki-Miyaura followed by Buchwald-Hartwig).
| Metric | 6-Bromo-4-iodonicotinaldehyde | 4,6-Dibromonicotinaldehyde | 4-Chloro-6-bromonicotinaldehyde |
| Halogen at C4 | Iodine (Highly Reactive) | Bromine (Moderately Reactive) | Chlorine (Poorly Reactive) |
| Halogen at C6 | Bromine (Moderately Reactive) | Bromine (Moderately Reactive) | Bromine (Moderately Reactive) |
| Chemoselectivity (Step 1) | >98% (C4 preference) | ~60% (Mixture of C4/C6) | >95% (C6 preference, inverted) |
| Catalyst Requirement | Standard (e.g., Pd(dppf)Cl₂) | Specialized/Bulky Ligands | High-temp/Specialized Ligands |
| Risk of Over-coupling | Very Low (at <60 °C) | High | Low |
| Overall Yield (2 Steps) | 75 - 85% | 30 - 45% | 50 - 60% |
Experimental Validation: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By monitoring specific isotopic signatures in Mass Spectrometry (LC-MS), researchers can definitively confirm that chemoselectivity has been achieved without relying solely on NMR elucidation[4].
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C4
Objective: Couple an aryl boronic acid exclusively at the C4 position while leaving the C6-Br bond intact.
-
Preparation: In a 50 mL Schlenk flask, combine 6-bromo-4-iodonicotinaldehyde (1.0 equiv, 1.0 mmol)[5], arylboronic acid (1.05 equiv, 1.05 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).
-
Solvent: Evacuate and backfill the flask with N₂ (3 cycles). Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).
-
Reaction: Stir the mixture at 60 °C for 4 hours. Causality note: Keeping the temperature at 60 °C is critical; exceeding 80 °C provides enough thermal energy to initiate unwanted oxidative addition at the C6-Br bond.
-
Self-Validation Check (LC-MS): Analyze an aliquot via LC-MS. You must observe the
peak corresponding to the mono-coupled product. Crucial Indicator: The mass spectrum must display a distinct 1:1 isotopic doublet (M / M+2) characteristic of a single bromine atom. If this pattern is missing, the C6-Br bond has been compromised. -
Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: Orthogonal Buchwald-Hartwig Amination at C6
Objective: Functionalize the remaining C6-Br bond with a secondary amine.
-
Preparation: To a dry vial, add the C4-aryl-6-bromonicotinaldehyde intermediate from Protocol 1 (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv, 0.6 mmol), and Cs₂CO₃ (2.0 equiv, 1.0 mmol)[4].
-
Catalyst System: Add Pd(OAc)₂ (0.05 equiv) and Xantphos (0.10 equiv). Causality note: Xantphos is a bidentate ligand with a wide bite angle, specifically chosen to facilitate reductive elimination in C-N bond formation at sterically hindered positions.
-
Reaction: Suspend in anhydrous 1,4-Dioxane (5 mL) under N₂. Heat to 90 °C for 12 hours.
-
Self-Validation Check (LC-MS): The 1:1 bromine isotopic doublet must completely disappear, replaced by a single
peak corresponding to the fully disubstituted nicotinaldehyde.
Workflow Visualization
Sequential chemoselective cross-coupling workflow of 6-Bromo-4-iodonicotinaldehyde.
Summary
For researchers developing complex pyridine-based therapeutics, relying on substrate-controlled chemoselectivity is vastly more robust than attempting catalyst-controlled differentiation of identical halogens. 6-Bromo-4-iodonicotinaldehyde provides a highly predictable, self-validating platform for orthogonal functionalization. By leveraging the BDE differential between C-I and C-Br bonds, chemists can achieve >98% regiocontrol, drastically reducing purification bottlenecks and improving overall synthetic yields.
References
-
PubChemLite. "6-bromo-4-iodonicotinaldehyde (C6H3BrINO) - Structural Information and Mass Spectrometry." Université du Luxembourg. 5
-
Google Patents (WO2012080284A2). "Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof." Patent Application detailing Buchwald-Hartwig amination on 6-bromo-4-iodonicotinaldehyde derivatives. 4
-
ChemScene. "1289001-28-0 | 6-Bromo-4-iodonicotinaldehyde Product Information." Chemical Supplier Database. 1
-
Schoenebeck, F. et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles." Journal of the American Chemical Society, 2021. 2
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-iodonicotinaldehyde
As researchers and drug development professionals, our work extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. 6-Bromo-4-iodonicotinaldehyde (CAS No. 1289001-28-0) is a valuable heterocyclic building block, but its halogenated nature necessitates a rigorous and informed disposal protocol.[1] This guide provides a comprehensive, step-by-step plan rooted in established safety principles to ensure that this compound is managed correctly, protecting both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: A Proactive Approach
While a specific Safety Data Sheet (SDS) for 6-Bromo-4-iodonicotinaldehyde is not always readily available, its structure—a pyridine ring substituted with an aldehyde, a bromine atom, and an iodine atom—allows us to infer its hazard profile from analogous compounds.[2] Chemicals like 6-Bromo-3-pyridinecarboxaldehyde and other halogenated pyridines are known to be irritants.[3] Therefore, a conservative risk assessment is paramount.
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[3][4]
-
Eye Irritation: Poses a risk of serious eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of the solid dust may cause respiratory tract irritation.[3][4]
Upon thermal decomposition, as would occur during improper incineration, hazardous byproducts such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen iodide (HI) are expected to be released.[3] Understanding these potential hazards is the foundation of a robust disposal plan.
Mandatory Personal Protective Equipment (PPE)
Before handling or preparing 6-Bromo-4-iodonicotinaldehyde for disposal, the correct PPE is non-negotiable. This creates a primary barrier of defense against accidental exposure. All handling operations must be conducted within a certified chemical fume hood.[5][6]
| Body Part | Personal Protective Equipment (PPE) | Rationale and Specifications |
| Eyes/Face | Safety Goggles with side shields or a full-face shield | Conforming to EN 166 (EU) or ANSI Z87.1 (US) standards to protect against dust particles and potential splashes.[3][7] |
| Hands | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[5][6] |
| Body | Long-sleeved Lab Coat | Provides a barrier against accidental contact with skin. Ensure the lab coat is fully buttoned.[3][4] |
| Respiratory | N95 (US) or FFP2 (EU) Particulate Respirator | Recommended when handling the solid powder outside of a fume hood or if dust generation is likely, to prevent inhalation.[5] |
The Cardinal Rule: Segregation of Halogenated Waste
The presence of bromine and iodine atoms places 6-Bromo-4-iodonicotinaldehyde firmly in the category of halogenated organic waste .[8][9] This is the single most critical factor governing its disposal. Halogenated and non-halogenated waste streams are treated via different processes; co-mingling them results in the entire volume being treated as halogenated waste, a significantly more complex and costly procedure.[9] Even trace amounts (as low as 1,000 ppm) can contaminate a non-halogenated solvent container.[9]
Under no circumstances should this compound or its solutions be poured down the drain. [8][10]
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure solid compound, solutions containing the compound, and any contaminated lab materials.
-
Obtain a dedicated hazardous waste container designated for "Halogenated Organic Waste." [10]
-
The container must be in good condition, made of a compatible material (e.g., polyethylene), and have a secure, threaded cap to prevent leaks and vapor escape.[10]
-
Affix a hazardous waste label. Before adding any waste, clearly write the full chemical name: "6-Bromo-4-iodonicotinaldehyde."[10] Do not use abbreviations or chemical formulas. The label must also include the words "Hazardous Waste."
-
Perform all transfers inside a chemical fume hood.[6]
-
Carefully open the container of 6-Bromo-4-iodonicotinaldehyde.
-
Using a clean spatula, transfer the unwanted solid into the prepared "Halogenated Organic Waste" container.
-
Avoid creating dust. If any material is spilled, follow the spill cleanup procedures outlined in Section 5.
-
Place any contaminated weighing paper or weigh boats directly into the same solid waste container.[5]
-
Securely cap the waste container immediately after the transfer.
-
Obtain a separate, compatible waste container labeled "Halogenated Organic Liquid Waste."
-
List all solvent components and "6-Bromo-4-iodonicotinaldehyde" on the label with approximate percentages.
-
Inside a fume hood, carefully pour the solution containing the compound into the liquid waste container using a funnel.
-
Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[11]
-
Securely cap the waste container. Do not overfill; leave at least 10% headspace for vapor expansion.
-
Glassware: Rinse any glassware that came into contact with the compound with a suitable solvent (e.g., acetone). The first rinse should be collected and disposed of as "Halogenated Organic Liquid Waste." Subsequent rinses can be handled according to standard lab procedures for solvent waste.
-
Gloves, Paper Towels, etc.: All disposable materials that are contaminated with 6-Bromo-4-iodonicotinaldehyde must be placed in the designated solid "Halogenated Organic Waste" container.[5][12]
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container and treated as hazardous waste.
The following diagram outlines the decision-making workflow for proper disposal.
Caption: Disposal workflow for 6-Bromo-4-iodonicotinaldehyde.
Spill and Emergency Procedures
Accidents can happen, and a clear plan is essential for a swift and safe response.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood. Avoid actions that could make the solid powder airborne.[5]
-
Contain: For a small solid spill, carefully sweep or scoop the material into a suitable container for disposal.[3] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Clean: Decontaminate the spill area with a cloth or paper towel lightly dampened with a suitable solvent (like acetone), and wipe the area clean.
-
Dispose: All materials used for cleanup must be placed in the "Halogenated Organic Solid Waste" container.[5]
-
Exposure: In case of skin contact, wash the area thoroughly with soap and water.[4] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][12] If inhaled, move to fresh air and seek medical attention.[4]
By adhering to this structured disposal protocol, you ensure that the lifecycle of 6-Bromo-4-iodonicotinaldehyde is managed with the scientific rigor and commitment to safety that defines our profession.
References
- Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics.
- SAFETY DATA SHEET - 2-Bromo-4-iodopyridine. Thermo Fisher Scientific.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Organic Solvents - 7.2. Cornell University Environment, Health and Safety.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- 6-Bromo-4-iodonicotinaldehyde. ChemScene.
- Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
- Personal protective equipment for handling 6-Bromoindolin-4-ol. Benchchem.
- SAFETY DATA SHEET - 6-Bromo-3-pyridinecarboxaldehyde. Cato Research Chemicals.
- Safety Data Sheets for 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine. Echemi.
- 6-bromo-4-iodonicotinaldehyde (C6H3BrINO). PubChemLite.
- SAFETY DATA SHEET - 1-Decanol, 10-bromo-. Fisher Scientific.
- SAFETY DATA SHEET - 6-Bromo-3-pyridinecarboxaldehyde. Fisher Scientific.
- SAFETY DATA SHEET - 4-bromobenzaldehyde. Sigma-Aldrich.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health.
- 6-Bromo-4-chloronicotinaldehyde. MilliporeSigma.
- Laboratory Chemical Safety Manual. University of Alberta.
- SAFETY DATA SHEET - 6-Bromo-3-pyridazinamine. Fisher Scientific.
- General Chemistry Lab Safety. University of Washington.
- Personal Protective Equipment (PPE). DuPont.
- Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
- Safety in the laboratory. EPFL.
- Safe Disposal of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comprehensive Guide. Benchchem.
- SAFETY DATA SHEET - 1-Bromo-4-iodobenzene. TCI Chemicals.
- Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene. Cole-Parmer.
- Highline Community College Lab Safety Manual. Highline Community College.
- 3-Pyridinecarboxaldehyde, 6-bromo-. CymitQuimica.
- MSDS of 6-Bromo-4-hydroxyquinolin-2(1H)-one. Capot Chemical.
- Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
- Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR).
- 6-Bromo-4-iodonicotinonitrile. J&K Scientific.
- 6-Bromo-3-pyridinecarboxaldehyde. Sigma-Aldrich.
- bromine. U.S. National Oceanic and Atmospheric Administration (NOAA).
- Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.
- 6-Bromo-3-iodoquinolin-4-ol. AiFChem.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. The Italian Association of Chemical Engineering.
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Personal protective equipment for handling 6-Bromo-4-iodonicotinaldehyde
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to bridge the gap between basic Safety Data Sheet (SDS) compliance and practical, bench-level execution.
6-Bromo-4-iodonicotinaldehyde is a highly functionalized, di-halogenated pyridine building block. Its unique substitution pattern makes it an exceptionally versatile electrophile for regioselective cross-coupling reactions[1]. However, this high reactivity also translates to specific handling hazards, including light sensitivity, auto-oxidation, and acute tissue irritation. This guide provides the mechanistic reasoning behind each safety protocol to ensure a self-validating, deeply trusted workflow for drug development professionals.
Chemical Identity & Mechanistic Hazard Profile
To handle this compound safely, one must first understand the causality behind its physical and chemical properties.
| Property | Specification | Mechanistic Implication |
| CAS Number | 1289001-28-0 | Unique identifier for regulatory tracking[2]. |
| Molecular Weight | 311.90 g/mol | Heavy halogen substituents decrease volatility but increase lipophilicity[2]. |
| Storage Conditions | 2–8 °C, Sealed, Dry | The aldehyde moiety is prone to auto-oxidation to nicotinic acid via a radical chain mechanism in the presence of atmospheric oxygen[2]. |
| Hazard Codes | H315, H319, H335 | The electron-deficient pyridine core acts as a potent electrophile, reacting with nucleophilic residues in biological tissues to cause severe skin, eye, and respiratory irritation. |
| Photostability | Light Sensitive | The carbon-iodine (C-I) bond has a low bond dissociation energy and undergoes homolytic cleavage upon exposure to UV/blue light, generating reactive iodine radicals. |
Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient without understanding why specific materials are chosen. Every piece of equipment must be selected based on the compound's reactivity and the solvents used in conjunction with it.
| PPE Category | Required Equipment | Causality & Scientific Justification |
| Hand Protection | Nitrile Gloves (Baseline) + Butyl Rubber (Solvent-dependent) | Nitrile provides excellent barrier protection against the solid powder. However, in cross-coupling reactions, this compound is often dissolved in polar aprotic solvents (e.g., 1,4-Dioxane or DMF)[1]. DMF rapidly permeates nitrile, carrying the dissolved toxicant through the glove. If handling solutions, switch to butyl rubber outer gloves. |
| Eye Protection | Chemical Splash Goggles | Aerosolized halogenated pyridine dust causes severe corneal damage (H319). Safety glasses with side shields are inadequate; a full orbital seal is required. |
| Body Protection | Flame-Retardant Lab Coat | Pyridine derivatives and their associated reaction solvents are highly flammable. Static discharge can ignite vapors, necessitating anti-static, flame-retardant garments[3]. |
| Respiratory | N95/P100 Respirator or Class II Fume Hood | The compound is a Specific Target Organ Toxicant (STOT SE 3) for the respiratory tract. All weighing and transfer must occur under active local exhaust ventilation. |
Operational Protocol: Safe Handling & Reaction Setup
This protocol outlines the safe setup of a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig), which is the primary industrial application for 6-Bromo-4-iodonicotinaldehyde[1]. The C-I bond is generally more reactive toward oxidative addition than the C-Br bond, allowing for regioselective functionalization.
Step 1: Environmental Preparation
-
Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm.
-
Equip the hood with amber lighting or use amber-tinted glassware to prevent photolytic degradation of the C-I bond during setup.
Step 2: Weighing and Transfer
-
Purge the analytical balance area to prevent static buildup. Use anti-static weigh boats.
-
Weigh the 6-Bromo-4-iodonicotinaldehyde (e.g., 50 mg, 0.2 mmol) and transfer it immediately to the reaction vessel[1].
Step 3: Inert Atmosphere Setup (Critical)
-
Seal the reaction vessel with a septum and purge with Argon or Nitrogen for 5 minutes.
-
Self-Validation Check: Handling under inert gas prevents the aldehyde from auto-oxidizing, ensuring the integrity of your starting material and preventing unwanted side reactions.
Step 4: Reagent Addition
-
Add the catalyst (e.g., Palladium acetate), ligand (e.g., Xantphos), and base (e.g., Cesium carbonate)[1].
-
Introduce the anhydrous solvent (e.g., 1,4-Dioxane) via a gas-tight syringe to maintain the inert atmosphere[1].
Step 5: Post-Handling Decontamination
-
Wipe down spatulas and the balance area with a solvent capable of dissolving the compound (e.g., acetone), and dispose of the wipes strictly in halogenated waste.
Spill Response & Decontamination Plan
In the event of a spill, immediate and calculated action is required to prevent aerosolization and systemic exposure.
-
Assess & Evacuate: If the spill is >5 grams or dissolved in a highly toxic solvent, evacuate the immediate area and maximize hood ventilation[3].
-
Containment: Cover the solid spill with damp sand or vermiculite. Do NOT sweep dry. Dry sweeping generates highly irritating airborne dust (H335).
-
Neutralization/Cleanup: Carefully scoop the absorbed material using non-sparking tools[3] into a compatible high-density polyethylene (HDPE) waste container.
-
Surface Decontamination: Wash the affected area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any acidic degradation byproducts, followed by soap and water.
Waste Disposal Plan
Improper disposal of halogenated pyridines poses severe environmental and laboratory risks.
-
Strict Segregation: All waste containing 6-Bromo-4-iodonicotinaldehyde must be strictly segregated into "Halogenated Organic Waste" .
-
Causality: Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions. Furthermore, the incineration of halogenated compounds requires specialized high-temperature facilities equipped with alkaline scrubbers to prevent the release of toxic hydrogen bromide (HBr) and hydrogen iodide (HI) gases into the atmosphere.
-
Labeling: Clearly label the waste carboy with: "Contains Halogenated Pyridines (Br, I) - Toxic/Irritant".
Workflow Visualization
Figure 1: Operational and spill response workflow for handling 6-Bromo-4-iodonicotinaldehyde.
References
- Title: WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof Source: Google Patents URL
-
Title: Safety Data Sheet: Pyridine for Synthesis Source: Loba Chemie Regulatory Documentation URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
